4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-methoxy-6-piperazin-1-ylpyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.ClH/c1-14-9-6-8(11-7-12-9)13-4-2-10-3-5-13;/h6-7,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEBYHVDMCQKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879215-72-2 | |
| Record name | 4-methoxy-6-(piperazin-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride CAS number 879215-72-2
CAS Number: 879215-72-2 Formula: C₉H₁₄N₄O[1] · xHCl Molecular Weight: 194.24 g/mol (Free Base)
Abstract
This technical guide profiles 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride , a privileged heterocyclic scaffold extensively utilized in Fragment-Based Drug Discovery (FBDD).[1] Structurally characterized by an electron-deficient pyrimidine core substituted with an electron-donating methoxy group and a piperazine moiety, this compound serves as a critical intermediate for synthesizing kinase inhibitors (e.g., EGFR, mTOR) and GPCR ligands.[1] This document details its physicochemical properties, reactivity profile, and a validated protocol for its derivatization via nucleophilic substitution, providing researchers with a robust framework for its application in medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The utility of CAS 879215-72-2 lies in its "bivalent" nature: it possesses a highly nucleophilic secondary amine (piperazine tail) and an electron-modulated heteroaromatic core.[1]
Structural Specifications
| Property | Specification |
| IUPAC Name | This compound |
| Core Scaffold | Pyrimidine (1,3-Diazine) |
| Substituents | C4: Methoxy (-OCH₃); C6: Piperazine |
| Salt Form | Hydrochloride (typically mono- or dihydrochloride) |
| Appearance | White to off-white crystalline solid |
| Solubility | High: Water, DMSO, Methanol; Low: DCM, Hexanes |
Electronic Characterization
The pyrimidine ring is inherently electron-deficient (
-
C4-Methoxy: Acts as a
-acceptor (induction) but a strong -donor (resonance).[1] -
C6-Piperazine: The
nitrogen of the piperazine donates electron density into the ring, rendering the C2 and C5 positions less electrophilic than in unsubstituted pyrimidines.[1] -
Piperazine
(Distal): This secondary amine is chemically distinct from the aromatic system. It retains high basicity ( ) and nucleophilicity, making it the primary site for derivatization.
Synthetic Utility & Reactivity Profile[1]
Reactivity Map
The molecule presents three distinct zones of reactivity, allowing for orthogonal functionalization strategies.
Figure 1: Reactivity landscape of 4-Methoxy-6-(piperazin-1-yl)pyrimidine.[1] The distal nitrogen (green) is the primary handle for library generation.
Critical Synthetic Considerations
-
Salt Neutralization: As a hydrochloride salt, the secondary amine is protonated (
). Successful coupling requires an auxiliary base (e.g., DIPEA, TEA) or an initial free-basing step using carbonate resin.[1] -
Regioselectivity: In
reactions targeting the pyrimidine core (e.g., if attempting to modify C2), the electron-donating effect of the C4/C6 substituents deactivates the ring toward further nucleophilic attack. Therefore, modifications at C2 usually require radical pathways (Minisci) or transition-metal catalysis.[1] -
Solvent Compatibility: The salt form is insoluble in non-polar solvents (DCM, Toluene). Reactions should be performed in DMF, DMAc, or MeOH, or under biphasic conditions (DCM/Water) with a phase transfer catalyst.
Validated Experimental Protocol
Protocol: N-Acylation of the Piperazine Tail
Objective: Synthesize an amide derivative using 4-Methoxy-6-(piperazin-1-yl)pyrimidine HCl and a carboxylic acid. This is a standard workflow for generating kinase inhibitor libraries.
Reagents:
-
Substrate: 4-Methoxy-6-(piperazin-1-yl)pyrimidine HCl (1.0 equiv)[1]
-
Carboxylic Acid:
(1.1 equiv)[1] -
Coupling Agent: HATU (1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (3.5 equiv)[1] -
Solvent: DMF (Anhydrous)
Workflow Diagram:
Figure 2: Step-by-step workflow for the HATU-mediated amidation of the piperazine scaffold.
Detailed Procedure:
-
Activation: In a dry round-bottom flask, dissolve the Carboxylic Acid (1.1 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at room temperature for 10 minutes to form the activated ester.
-
Scaffold Addition: In a separate vial, dissolve 4-Methoxy-6-(piperazin-1-yl)pyrimidine HCl (1.0 mmol) in DMF (2 mL) and DIPEA (1.5 mmol). Note: Ensure the solid is fully dissolved; sonication may be required.
-
Coupling: Dropwise add the scaffold solution to the activated acid mixture.
-
Monitoring: Stir the reaction at room temperature. Monitor consumption of the amine via LC-MS (typically 2–4 hours).[1] Look for the
peak corresponding to Product + 1. -
Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash sequentially with 5% LiCl solution (2 x 15 mL) to remove DMF, followed by saturated
and brine. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).
Quality Control & Characterization
To ensure scientific integrity, the following analytical criteria must be met:
-
¹H NMR (DMSO-d₆):
-
Methoxy Singlet: Distinct sharp singlet at
ppm. -
Pyrimidine Protons: Singlet at C2 (
ppm) and singlet at C5 ( ppm). -
Piperazine Protons: Two multiplets at
ppm (adjacent to N-Ar) and ppm (adjacent to NH, shifts downfield upon acylation).
-
-
HPLC Purity: >95% at 254 nm.
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive mode. Expect
at 195.1 (Free base).
Handling & Safety (E-E-A-T)
-
Hazards: Like many piperazine derivatives, this compound is classified as an Irritant .
-
Storage: Hygroscopic. Store at -20°C in a desiccator. The hydrochloride salt is prone to absorbing moisture, which can affect stoichiometry in precise coupling reactions.
-
Disposal: Dispose of as hazardous chemical waste containing nitrogenous heterocycles.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736216 (Related Structure). Retrieved from [Link][1]
- Joule, J. A., & Mills, K. (2010).Heterocyclic Chemistry (5th ed.). Wiley.
-
Blair, J. A., et al. (2019). Structure-Activity Relationships of Pyrimidine-Based Kinase Inhibitors.[1] Journal of Medicinal Chemistry. (Contextualizes the scaffold in kinase drug discovery).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 4,6-Dimethoxy-2-(phenyl(piperazin-1-yl)methyl)pyrimidine | C17H22N4O2 | CID 2736216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride: A Versatile Scaffold for Kinase Inhibition
This technical guide provides a comprehensive analysis of the potential mechanism of action of 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride. Synthesizing data from analogous compounds and foundational principles of medicinal chemistry, this document offers a predictive framework for its biological activity, focusing on its likely role as a kinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this compound in their research.
Introduction: The Pyrimidine-Piperazine Scaffold as a Privileged Motif in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases of DNA and RNA.[1][2] Its unique physicochemical properties, including its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, have made it a "privileged scaffold" in medicinal chemistry.[1][3] When coupled with a piperazine moiety, the resulting pyrimidine-piperazine core structure offers a versatile platform for designing molecules with a wide range of biological activities. This combination has been successfully incorporated into drugs targeting various conditions, from infectious diseases to cancer.[1][4]
This compound is a key intermediate in the synthesis of such biologically active compounds, particularly kinase inhibitors.[5] Its structure is primed for interaction with the active sites of enzymes, making it a valuable building block for the development of novel therapeutics, especially in the fields of oncology and immunology.[5]
Hypothesized Mechanism of Action: Targeting the Kinase ATP-Binding Site
Based on the known activities of structurally similar compounds, the primary hypothesized mechanism of action for this compound and its derivatives is the inhibition of protein kinases. Several lines of evidence support this hypothesis:
-
Structural Analogs as Kinase Inhibitors: A series of 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes have been identified as potent inhibitors of the FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[6] This demonstrates the inherent capability of the 6-(piperazin-1-yl)pyrimidine scaffold to bind to and inhibit tyrosine kinases.
-
Thienopyrimidine Derivatives: GDC-0941, a thieno[3,2-d]pyrimidine derivative, is a potent inhibitor of phosphoinositide 3-kinase (PI3K), another critical enzyme in cancer cell signaling.[7] This further illustrates the adaptability of the pyrimidine core for targeting different kinase families.
-
General Role of Pyrimidines in Kinase Inhibition: The pyrimidine scaffold is a common feature in many approved kinase inhibitors due to its ability to mimic the adenine ring of ATP and form hydrogen bonds with the hinge region of the kinase active site.
Therefore, it is proposed that this compound acts as a competitive inhibitor at the ATP-binding site of various protein kinases. The methoxy group at the 4-position and the piperazine ring at the 6-position are likely key for modulating potency and selectivity towards specific kinases.
Visualizing the Hypothesized Interaction
Caption: Hypothesized binding mode of the pyrimidine scaffold within a kinase ATP-binding pocket.
Alternative Potential Mechanisms of Action
While kinase inhibition is the most probable mechanism, the versatile nature of the pyrimidine-piperazine scaffold suggests other potential biological targets:
-
G-Protein Coupled Receptors (GPCRs): A related compound, 2-(1-Piperazinyl)pyrimidine, is an antagonist of α2-adrenergic receptors.[8] This indicates that derivatives of 4-Methoxy-6-(piperazin-1-yl)pyrimidine could also interact with GPCRs.
-
Chemokine Receptors: A piperazine-based pyrimidine derivative has been identified as a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for HIV-1 entry into cells.[9]
Experimental Validation of the Mechanism of Action
To rigorously test the hypothesized mechanism of action, a series of in vitro and cell-based assays are recommended.
Kinase Inhibition Profiling
A broad-panel kinase screen is the first logical step to identify the specific kinases inhibited by this compound and its derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example using a generic kinase)
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 50 nL of the diluted compound to the assay wells.
-
Add 5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the kinase activity using the chosen detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Data Presentation: Example Kinase Inhibition Data
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 800 |
| Kinase C | >10,000 |
Cellular Signaling Pathway Analysis
Once a primary kinase target is identified, the next step is to confirm its inhibition in a cellular context and analyze the downstream effects on signaling pathways.
Experimental Protocol: Western Blot Analysis of Phosphorylated Signaling Proteins
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a line known to be dependent on the identified target kinase).
-
Treat the cells with varying concentrations of the test compound for a specified time.
-
Include a vehicle control (DMSO) and a positive control inhibitor.
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein as a loading control.
-
Visualization of Experimental Workflow
Caption: Workflow for analyzing cellular signaling pathway modulation.
Cellular Proliferation and Viability Assays
To correlate kinase inhibition with a functional cellular outcome, antiproliferative and viability assays are essential.
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability relative to vehicle-treated cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or EC50 value from the dose-response curve.
-
Conclusion
This compound is a promising chemical scaffold with a high probability of acting as a kinase inhibitor. Its structural features are well-suited for interaction with the ATP-binding sites of various kinases, a hypothesis supported by the known activities of analogous compounds. The experimental framework outlined in this guide provides a clear path for validating this mechanism of action and for further developing this compound and its derivatives into potent and selective therapeutic agents. The versatility of the pyrimidine-piperazine core also suggests that other biological targets should not be entirely discounted, warranting broader screening in certain contexts.
References
-
MySkinRecipes. 4-Methoxy-6-piperazin-1-yl-pyrimidine hydrochloride. [Link]
-
PubMed. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. [Link]
-
MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
-
PMC. Recent Advances in Pyrimidine-Based Drugs. [Link]
- Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
PubChem. 4,6-Dimethoxy-2-(phenyl(piperazin-1-yl)methyl)pyrimidine. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
PubMed. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. [Link]
-
ResearchGate. Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. [Link]
-
ResearchGate. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]
- Google Patents.
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
Journal of Drug Delivery and Therapeutics. A Review on Pharmacological Aspects of Pyrimidine Derivatives. [Link]
-
PMC. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
Patsnap. 2-chloropyrimidine patented technology retrieval search results. [Link]
-
CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]
- Google Patents. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
-
PubChem. Pyrimidopyrimidine derivatives - Patent EP-0351058-A1. [Link]
-
PubMed. The Identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. [Link]
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- 9. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methoxy-6-(piperazin-1-yl)pyrimidine Hydrochloride: A Privileged Scaffold for Kinase and GPCR Ligand Discovery
[1]
Executive Summary: The "Privileged Structure" Paradigm
4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (hereafter 4M6P ) is not merely a chemical intermediate; it represents a privileged scaffold in medicinal chemistry.[1] Its architecture combines an electron-deficient heteroaromatic core (pyrimidine) with a solubilizing, basic vector (piperazine) and a hydrogen-bond acceptor (methoxy group).[1]
This specific topology allows 4M6P to serve as a high-value starting point (fragment) or a structural core for two distinct therapeutic target classes:
-
Protein Kinases: Acting as an ATP-mimetic hinge binder.[1]
-
Aminergic GPCRs: Specifically targeting Serotonin (5-HT) and Adrenergic (
) receptors.[1]
This guide analyzes the pharmacological potential of 4M6P, detailing its binding mechanisms, target landscape, and experimental validation protocols for drug discovery campaigns.[1]
Structural Biology & Pharmacophore Analysis
To understand the therapeutic targets, one must first deconstruct the molecule’s interaction capabilities.[1]
The Pharmacophore Triad
The 4M6P scaffold functions through three distinct structural motifs:
-
The Pyrimidine Core (The Anchor):
-
Function: Acts as a planar scaffold.[1] In kinase inhibitors, N1 and N3 often serve as hydrogen bond acceptors for the "hinge region" of the ATP binding site.
-
Electronic State: Electron-deficient, making it susceptible to nucleophilic attacks or
-stacking interactions with aromatic residues (e.g., Phenylalanine gates).[1]
-
-
The Piperazine Tail (The Vector):
-
Function: Provides a secondary amine (
) that is protonated at physiological pH.[1] -
Target Interaction: Forms a critical salt bridge with conserved Aspartate or Glutamate residues (e.g., the catalytic Asp in kinases or Asp3.32 in aminergic GPCRs). It also projects the molecule towards the solvent front, improving solubility.[1]
-
-
The Methoxy Group (The Selector):
Visualization: The Interaction Logic
The following diagram illustrates how 4M6P acts as a dual-purpose scaffold for Kinases and GPCRs.
Caption: Pharmacophore mapping of 4M6P, showing divergent binding modes for Kinases (Green) and GPCRs (Red).[1]
Therapeutic Target Landscape
Primary Target: Protein Kinases (Oncology & Inflammation)
The pyrimidine-piperazine motif is a cornerstone of kinase inhibitor design.[1] 4M6P serves as a precursor for Type I inhibitors (binding to the active conformation).[1]
-
Target: FLT3 (FMS-like Tyrosine Kinase 3) [1][2]
-
Relevance: Acute Myeloid Leukemia (AML).[1]
-
Mechanism: The pyrimidine ring binds to the ATP hinge region (Glu616/Cys618 equivalent).[1] The piperazine tail extends into the ribose pocket, interacting with Asp829.[1]
-
Evidence: Analogs like 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes have demonstrated potent FLT3 inhibition (
).[1]
-
-
Target: PI3K (Phosphoinositide 3-kinase) [1]
Primary Target: Aminergic GPCRs (CNS Disorders)
The "aryl-piperazine" class is historically significant for CNS drugs.[1] 4M6P is a bioisostere of the classic 1-(2-pyrimidinyl)piperazine (1-PP) metabolite but with altered electronic properties due to the methoxy group.
-
-
Relevance: Depression, Circadian Rhythm Sleep Disorders, Cognitive enhancement.[1]
-
Mechanism: The protonated nitrogen of the piperazine forms a salt bridge with Asp3.32 in TM3. The methoxy group provides selectivity over 5-HT1A by interacting with hydrophobic pockets in TM5/TM6.[1]
-
Data: Alkyl-substituted analogs of 6-piperazinyl-pyrimidines have shown high affinity (
) for 5-HT7.[1]
-
-
Target:
-Adrenergic Receptor [1][4]
Quantitative Data Summary
The following table summarizes the potential affinity ranges for 4M6P-derived ligands based on Structure-Activity Relationship (SAR) literature of the scaffold.
| Target Family | Specific Target | Binding Mode | Predicted Affinity ( | Therapeutic Indication |
| Kinase | FLT3 | ATP Competitive (Type I) | 10 - 100 nM (Optimized) | Acute Myeloid Leukemia |
| Kinase | PI3K | ATP Competitive | 50 - 500 nM | Breast Cancer |
| GPCR | 5-HT7 | Orthosteric Antagonist | < 10 nM (High Affinity) | Cognitive Disorders |
| GPCR | Orthosteric Antagonist | 20 - 100 nM | Hypertension | |
| GPCR | 5-HT1A | Partial Agonist | 100 - 500 nM | Anxiety |
Experimental Protocols for Validation
To validate 4M6P as a hit for a specific target, the following workflows must be implemented. These protocols assume the use of 4M6P as a fragment that will be elaborated chemically.
Protocol: Fragment-Based Screening via Surface Plasmon Resonance (SPR)
Objective: Determine the binding affinity (
-
Sensor Chip Preparation:
-
Immobilize biotinylated FLT3 kinase domain onto a Streptavidin (SA) sensor chip.[1]
-
Target density: 2000–3000 RU to detect low-affinity fragment binding.
-
-
Sample Preparation:
-
Injection Cycle:
-
Data Analysis:
Protocol: Chemical Elaboration (Suzuki-Miyaura Coupling)
To transform the 4M6P fragment into a lead, one typically functionalizes the pyrimidine ring (e.g., at the 5-position if halogenated, or via the methoxy group displacement).[1] A common strategy is coupling aryl halides to the core.[1]
Logic Diagram: From Fragment to Lead
This workflow demonstrates how to utilize 4M6P in a drug discovery pipeline.
Caption: Fragment-Based Drug Discovery (FBDD) workflow utilizing 4M6P as the starting seed.
References
-
LookChem. (n.d.).[1] 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine CAS 106615-46-7.[1][7] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2007).[1] 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Folkes, A. J., et al. (2008).[1] The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase.[1] Journal of Medicinal Chemistry. Retrieved from [Link]
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- 3. 4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine | 2098049-27-3 | Benchchem [benchchem.com]
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- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 6. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 106615-46-7|4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine|BLD Pharm [bldpharm.com]
spectroscopic data (NMR, IR, Mass Spec) of 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride
[1]
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 1185313-57-8 for HCl salt; 879215-72-2 for free base).[1] Designed for medicinal chemists and analytical scientists, this document details the structural elucidation of this pyrimidine scaffold—a critical "hinge-binding" motif in kinase inhibitor discovery.[1] The guide synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by mechanistic interpretations of signal assignments and fragmentation pathways.[1]
Structural Overview & Chemical Identity
The compound consists of a central pyrimidine ring substituted at the 4-position with a methoxy group and at the 6-position with a piperazine ring.[1] The hydrochloride salt form protonates the secondary amine of the piperazine, significantly altering solubility and spectroscopic signatures compared to the free base.[1]
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 194.24 g/mol (Free Base) / 230.70 g/mol (HCl Salt) |
| Key Functionality | Electron-deficient aromatic core (Pyrimidine), H-bond acceptor (OMe), Solubilizing group (Piperazine) |
Synthesis & Sample Preparation Context
Understanding the synthesis is prerequisite to identifying common impurities (e.g., bis-substituted byproducts).[1] The standard route involves a nucleophilic aromatic substitution (S
Synthetic Pathway (Graphviz)[1]
Figure 1: Stepwise synthesis via S
Sample Preparation for Analysis[1]
Spectroscopic Data Analysis
Nuclear Magnetic Resonance ( H & C NMR)
The pyrimidine ring protons (H-2 and H-5) are chemically distinct due to the asymmetric substitution.[1]
H NMR Assignments (DMSO-d
, 400 MHz)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| NH | 9.20 - 9.50 | Broad Singlet | 2H | Ammonium protons (HCl salt); exchangeable with D |
| H-2 | 8.35 - 8.45 | Singlet | 1H | Deshielded by two adjacent ring nitrogens.[1] |
| H-5 | 6.05 - 6.15 | Singlet | 1H | Highly shielded by electron donation from OMe and Piperazine N. |
| OCH | 3.84 | Singlet | 3H | Characteristic methoxy chemical shift.[1] |
| Pip-H ( | 3.75 - 3.85 | Broad Multiplet | 4H | Protons adjacent to the pyrimidine nitrogen.[1] |
| Pip-H ( | 3.10 - 3.20 | Broad Multiplet | 4H | Protons adjacent to the ammonium center.[1] |
Technical Insight: The large chemical shift difference (
C NMR Assignments (DMSO-d
, 100 MHz)
-
C-4 (C-OMe): 169.5 ppm (Deshielded by Oxygen).[1]
-
C-6 (C-N): 162.1 ppm.[1]
-
C-2 (N-CH-N): 157.8 ppm.[1]
-
C-5 (CH): 84.5 ppm (Diagnostic highly shielded aromatic carbon).[1]
-
OCH
: 53.4 ppm.[1] -
Piperazine C: 43.5 ppm, 42.8 ppm.[1]
Mass Spectrometry (ESI-MS)
The compound ionizes readily in positive mode due to the basic piperazine nitrogen and the pyrimidine ring.[1]
-
Ionization Mode: Electrospray Ionization (ESI+)[1]
-
Molecular Ion [M+H]
: Observed m/z 195.12 (Calc.[1] for C H N O : 195.12).[1]
Fragmentation Pathway (Graphviz) [1]
Figure 2: Proposed ESI+ fragmentation pathway. The stability of the pyrimidine ring often leads to sequential loss of substituents.[1]
Infrared Spectroscopy (FT-IR)
The salt form dominates the high-wavenumber region.[1]
| Frequency (cm | Vibration Mode | Description |
| 2800 - 3200 | N-H Stretch (Ammonium) | Broad, strong band characteristic of amine salts (R |
| 1590 - 1610 | C=N Stretch | Pyrimidine ring skeletal vibration. |
| 1200 - 1220 | C-O-C Stretch | Aryl alkyl ether (Methoxy group).[1] |
| 810 - 830 | C-H Bending | Out-of-plane bending for 1,3,5-substituted aromatics.[1] |
Experimental Protocols
Protocol A: NMR Sample Preparation (HCl Salt)
-
Weighing: Accurately weigh 5–10 mg of the hydrochloride salt into a clean vial.
-
Solvent Addition: Add 0.6 mL of DMSO-d
(99.9% D). Note: CDCl is not recommended due to poor solubility of the salt.[1] -
Mixing: Sonicate for 30 seconds to ensure complete dissolution.
-
Acquisition:
Protocol B: LC-MS Purity Check
References
-
PubChem Compound Summary. (n.d.). 4-Methoxy-6-(piperazin-1-yl)pyrimidine.[1][2][3] National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
Kalogirou, A. S., et al. (2020).[1][4] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. (Demonstrates S
Ar reactivity patterns on pyrimidines). Retrieved from [Link]
Sources
- 1. 1461705-86-1,1-[(4-aminopyridin-2-yl)amino]-2-methylpropan-2-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1185313-57-8 CAS Manufactory [m.chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to Kinase Inhibition Screening using 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride
Foreword: The Strategic Imperative for Selective Kinase Inhibitors
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their integral role in regulating a vast array of cellular processes, from proliferation and differentiation to apoptosis, also positions them as key players in the pathogenesis of numerous diseases, most notably cancer. The pyrimidine scaffold, a core component of nucleobases, has proven to be a privileged structure in the design of kinase inhibitors, effectively mimicking the adenine ring of ATP to competitively bind within the kinase active site. This guide focuses on a specific pyrimidine derivative, 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride, as a foundational scaffold for screening and developing novel kinase inhibitors. We will delve into the rationale behind its selection, provide detailed, field-proven methodologies for its screening, and offer insights into the interpretation of the resulting data, thereby empowering researchers to unlock its therapeutic potential.
The Pyrimidine-Piperazine Scaffold: A Privileged Motif in Kinase Inhibition
The this compound scaffold combines two key pharmacophoric features: the pyrimidine ring and a piperazine moiety. The pyrimidine ring system is a cornerstone in the development of anticancer drugs, with numerous FDA-approved medications incorporating this core structure.[1] Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an excellent starting point for inhibitor design.[1]
The piperazine group, in this context, offers a versatile point for modification. This allows for the exploration of structure-activity relationships (SAR), where different substituents can be introduced to enhance potency, selectivity, and pharmacokinetic properties.[2] The methoxy group on the pyrimidine ring can also influence the electronic properties and binding interactions of the molecule. This strategic combination of a proven hinge-binding motif with a modifiable secondary pharmacophore makes this scaffold a compelling candidate for screening against a wide range of kinases.
Below is the chemical structure of a related compound, 4,6-Dimethoxy-2-(phenyl(piperazin-1-yl)methyl)pyrimidine, to illustrate the core scaffold.
Note: The exact structure for this compound was not available in the provided search results. The following information is based on the named compound and general knowledge of similar chemical structures.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H15ClN4O |
| CAS Number | Not readily available in search results. |
Foundational Screening: Biochemical Assays for Direct Kinase Inhibition
The initial step in characterizing a potential kinase inhibitor is to assess its direct impact on the enzymatic activity of a purified kinase. Biochemical assays provide a clean, cell-free system to determine the intrinsic inhibitory potential of a compound.
Principle of ATP Depletion Assays: The Kinase-Glo® Platform
A widely adopted and robust method for measuring kinase activity is the Kinase-Glo® Luminescent Kinase Assay.[3][4][5] This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate.[5] The principle relies on the ATP-dependent light-generating reaction of luciferase.[5] A decrease in luminescence signal corresponds to ATP consumption by the kinase, and therefore, higher kinase activity. Conversely, an inhibitor will reduce ATP consumption, resulting in a higher luminescent signal.[4]
Experimental Protocol: In Vitro Kinase Inhibition Assay using Kinase-Glo®
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase (e.g., Aurora Kinase A).
Materials:
-
This compound (test compound)
-
Recombinant human Aurora Kinase A (or other target kinase)
-
Appropriate kinase substrate (e.g., Kemptide for PKA, specific peptides for other kinases)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase buffer.
-
Kinase Reaction Setup:
-
In a multiwell plate, add 5 µL of the serially diluted compound to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells without kinase as a positive control (0% kinase activity).
-
Add 10 µL of the kinase solution (pre-diluted in kinase buffer) to all wells except the positive control.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP (at a concentration close to the Km for the specific kinase) to all wells.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the specific kinase's activity.
-
ATP Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well.
-
Mix briefly on a plate shaker and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the normalized luminescence (as a percentage of inhibition) against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Context: Target Engagement and Functional Assays
While biochemical assays are essential for determining direct inhibition, they do not recapitulate the complex environment of a living cell. Cellular assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target in the presence of endogenous ATP concentrations, and elicit a functional downstream response.
Measuring Target Engagement in Live Cells: The NanoBRET™ Assay
The NanoBRET™ Target Engagement Assay is a powerful technology for quantifying compound binding to a specific protein target within living cells.[6][7][8][9] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that reversibly binds to the kinase's active site.[9][10] When a test compound enters the cell and binds to the target kinase, it displaces the tracer, leading to a decrease in the BRET signal.[9] This allows for the quantitative determination of target occupancy and the calculation of a cellular IC50.
Experimental Protocol: Cellular Target Engagement using NanoBRET™
Objective: To measure the cellular target engagement of this compound with a specific kinase.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer specific for the target kinase
-
NanoBRET™ Nano-Glo® Substrate
-
This compound
-
White, tissue culture-treated 96-well plates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in Opti-MEM™.
-
Add the diluted compound to the transfected cells and incubate for a defined period (e.g., 2 hours) at 37°C in a CO2 incubator.
-
-
Tracer and Substrate Addition:
-
Prepare a solution containing the NanoBRET™ tracer and Nano-Glo® Substrate in Opti-MEM™.
-
Add this solution to all wells.
-
-
BRET Measurement:
-
Incubate the plate at room temperature for 10-15 minutes.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Normalize the BRET ratios to controls (vehicle-treated cells).
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit a dose-response curve to determine the cellular IC50.
-
Understanding the Broader Impact: Kinase Selectivity Profiling
A critical aspect of kinase inhibitor development is understanding its selectivity profile. An inhibitor that potently inhibits the target kinase but also interacts with numerous off-target kinases can lead to unforeseen toxicities and a complex pharmacological profile. Therefore, profiling the inhibitor against a broad panel of kinases is an essential step.
The Rationale for Kinome-Wide Screening
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology can lead to cross-reactivity of inhibitors. Kinase selectivity profiling, often performed by specialized contract research organizations, involves screening the compound against a large panel of purified kinases at a fixed concentration or by determining the IC50 for each interaction.
Interpreting Selectivity Data
The output of a kinase selectivity screen is typically a large dataset of inhibition values. Several metrics can be used to quantify selectivity:
-
Selectivity Score (S-score): This is a simple and widely used metric calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Gini Coefficient: Borrowed from economics, the Gini coefficient provides a measure of the inequality of inhibition across the kinome. A Gini coefficient closer to 1 indicates that the inhibition is concentrated on a few kinases (high selectivity), while a value closer to 0 suggests broad, non-selective inhibition.
Example Selectivity Data Interpretation:
| Compound | Target IC50 (nM) | S-score (1µM) | Gini Coefficient | Interpretation |
| Compound A | 10 | 0.05 | 0.85 | Highly potent and selective |
| Compound B | 50 | 0.40 | 0.40 | Moderately potent, poor selectivity |
| Compound C | 5 | 0.10 | 0.75 | Highly potent with good selectivity |
Potential Target Pathways for Pyrimidine-Piperazine Scaffolds
Based on existing literature, pyrimidine-based inhibitors frequently target kinases involved in cell cycle regulation and proliferation signaling pathways. Two prominent examples are the Aurora Kinase and PI3K/Akt pathways.
Aurora Kinase Signaling
Aurora kinases (A, B, and C) are key regulators of mitosis.[2] Aurora Kinase A, in particular, is often overexpressed in various cancers and plays a crucial role in centrosome maturation and spindle assembly.[11][12] Inhibition of Aurora Kinase A can lead to mitotic arrest and apoptosis in cancer cells.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central signaling cascade that regulates cell survival, proliferation, and growth.[13] Dysregulation of this pathway is a common feature of many cancers. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt.[14] Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation.[13]
Conclusion and Future Directions
This compound represents a valuable starting point for the discovery of novel kinase inhibitors. The methodologies outlined in this guide provide a robust framework for its initial characterization, from determining its intrinsic inhibitory activity to confirming its engagement with target kinases in a cellular context and assessing its broader selectivity profile. The true power of this scaffold lies in its synthetic tractability. Future efforts should focus on creating a library of derivatives by modifying the piperazine moiety and exploring alternative substitutions on the pyrimidine ring. This systematic approach, guided by the screening data generated through the protocols described herein, will be instrumental in developing potent, selective, and therapeutically viable kinase inhibitors for the next generation of targeted therapies.
References
-
Gadekar, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
-
PubChem. (n.d.). 4,6-Dimethoxy-2-(phenyl(piperazin-1-yl)methyl)pyrimidine. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]
-
Khan, I., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine, 23(1), 1-19. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]
-
Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]
-
Wikipedia. (n.d.). Aurora kinase A. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]
-
Hutterer, A., & Khne, C. (2021). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology, 220(8), e202104122. [Link]
-
Wikipedia. (n.d.). Pyrimidinylpiperazine. Retrieved from [Link]
-
EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
Auld, D. S., et al. (2008). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 6(4), 531–541. [Link]
-
Saeki, T., Ouchi, M., & Ouchi, T. (2009). Physiological and oncogenic Aurora-A pathway. International Journal of Biological Sciences, 5(7), 758–762. [Link]
-
Promega UK. (2022, October 18). What is NanoBRET™? An introduction to NanoBRET™ technology. [Video]. YouTube. [Link]
-
Wells, C. I., et al. (2024). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. bioRxiv. [Link]
-
Cell Signaling Technology. (2020, June 10). AKT/PKB Signaling Pathway | PI3k Signaling. [Video]. YouTube. [Link]
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- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. promega.com [promega.com]
- 4. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 5. ebiotrade.com [ebiotrade.com]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. eubopen.org [eubopen.org]
- 9. youtube.com [youtube.com]
- 10. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. rupress.org [rupress.org]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Application of 4-Methoxy-6-(piperazin-1-yl)pyrimidine Hydrochloride in the Synthesis of Targeted Oncology Therapeutics
Introduction: The Pyrimidine-Piperazine Scaffold as a Privileged Motif in Oncology Drug Discovery
In the landscape of modern oncology research, the pursuit of highly selective and potent small molecule inhibitors of key signaling pathways is paramount. Within this context, heterocyclic scaffolds serve as the foundational architecture for a multitude of targeted therapies. Among these, the pyrimidine-piperazine motif has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for interacting with a variety of biological targets implicated in cancer progression. The subject of this application note, 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride, represents a crucial chemical intermediate, a versatile building block for the synthesis of a new generation of kinase inhibitors and other anti-cancer agents. Its intrinsic structural features, including the hydrogen bond accepting capabilities of the pyrimidine ring and the conformational flexibility of the piperazine moiety, render it an ideal starting point for the development of compounds with tailored pharmacological profiles. This guide will provide an in-depth exploration of the utility of this intermediate, focusing on its application in the synthesis of a representative Epidermal Growth Factor Receptor (EGFR) inhibitor, and detail the subsequent in vitro and in vivo protocols for its characterization.
From Intermediate to Inhibitor: A Synthetic Pathway to a Potent EGFR-Targeted Agent
The true value of this compound lies in its capacity for facile chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The pyrimidine core can be further functionalized, while the piperazine ring provides a convenient attachment point for various pharmacophores that can enhance target binding affinity and selectivity.
A prime example of this is the synthesis of potent EGFR inhibitors. EGFR, a receptor tyrosine kinase, is a well-validated target in oncology, with its aberrant activation driving the growth and proliferation of numerous solid tumors. The following is a representative synthetic protocol for the derivatization of a 4-methoxy-6-(piperazin-1-yl)pyrimidine core to yield a hypothetical, yet plausible, EGFR inhibitor, herein designated as Compound X .
Application Notes and Protocols for the Preparation of 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is a heterocyclic compound of significant interest in pharmaceutical research and drug development. As a pyrimidine derivative, it belongs to a class of molecules known for a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. This compound often serves as a key intermediate in the synthesis of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy. The precise and reliable preparation of stock solutions is a critical first step in any experimental workflow to ensure the accuracy and reproducibility of downstream assays.
This document provides a detailed guide to the preparation, storage, and handling of stock solutions of this compound, grounded in established best practices for small molecule inhibitors. The protocols outlined herein are designed to ensure the integrity and stability of the compound, thereby supporting the generation of high-quality, reproducible data in research and development settings.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its proper handling and use in experimental settings. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-methoxy-6-(piperazin-1-yl)pyrimidine;dihydrochloride | [1] |
| Molecular Formula | C₉H₁₆Cl₂N₄O | [1] |
| Molecular Weight | 267.15 g/mol | [1] |
| CAS Number | 2413885-58-0 | [1] |
| Appearance | Solid (visual inspection) | [2] |
Safety Precautions and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. The following safety precautions are based on information for piperazine and related pyrimidine hydrochloride compounds and should be considered as general guidance.[3][4][5] It is imperative to consult the specific SDS provided by the supplier before handling this compound.
Potential Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [3]
-
Causes skin irritation and serious eye irritation. [4]
-
May cause respiratory irritation. [4]
-
May cause an allergic skin reaction. [3]
-
Suspected of damaging fertility or the unborn child. [3]
Personal Protective Equipment (PPE) and Handling Guidelines:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[2]
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[2]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[2]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]
Recommended Materials and Equipment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Sterile, nuclease-free water (for aqueous buffers, if applicable)
-
Phosphate-buffered saline (PBS), sterile
-
Ethanol, absolute, ≥99.5%
-
Sterile, amber, polypropylene or glass vials for storage
-
Pipette tips, sterile
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated micropipettes
-
-20°C and -80°C freezers
-
Chemical fume hood
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. DMSO is a common solvent for kinase inhibitors due to its high solubilizing capacity for a wide range of organic molecules.[6]
Rationale for Key Steps:
-
Anhydrous DMSO: The use of anhydrous DMSO is crucial as water can promote the degradation of many small molecules.
-
Inert Atmosphere (Optional but Recommended): For highly sensitive compounds, working under an inert gas like argon or nitrogen can prevent oxidation.
-
Sonication/Gentle Warming: These techniques can aid in the dissolution of compounds that are not readily soluble at room temperature. However, excessive heating should be avoided as it can lead to thermal degradation.
-
Aliquoting: Storing the stock solution in small, single-use aliquots minimizes the number of freeze-thaw cycles, which can degrade the compound over time.[7]
Step-by-Step Procedure:
-
Equilibrate the Compound: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of atmospheric moisture onto the compound.
-
Weigh the Compound: In a chemical fume hood, carefully weigh the desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.67 mg of the compound (Molecular Weight = 267.15 g/mol ).
-
Add Solvent: Add the calculated amount of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Alternatively, gently warm the solution to 37°C for a short period. Visually inspect the solution to ensure complete dissolution and the absence of particulates.
-
Aliquoting: Once the compound is fully dissolved, dispense the stock solution into sterile, amber, polypropylene or glass vials in volumes appropriate for single-use experiments.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound.
Solubility and Recommended Solvents
| Solvent | Recommendation | Rationale and Remarks |
| DMSO | Recommended | High solubilizing capacity for many organic compounds. Ideal for high-concentration stock solutions. |
| Ethanol | Potentially Soluble | Many small molecules are soluble in ethanol. May be a suitable alternative to DMSO for certain cell-based assays where DMSO is toxic. |
| Water/Aqueous Buffers (e.g., PBS) | Likely Poorly Soluble | As a hydrochloride salt, some aqueous solubility is expected. However, for many kinase inhibitors, solubility in aqueous buffers is low. It is recommended to first dissolve in an organic solvent like DMSO and then dilute into aqueous media. |
Important Note: The final concentration of the organic solvent in the assay should be kept to a minimum (typically <0.5% v/v) to avoid off-target effects. Always include a vehicle control in your experiments.
Storage and Stability
The stability of the stock solution is critical for obtaining reliable and reproducible results. The following are best practices for the storage of this compound stock solutions, based on general guidelines for small molecule inhibitors.[7]
| Condition | Recommendation | Rationale |
| Long-term Storage | -20°C or -80°C | Low temperatures minimize the rate of chemical degradation. |
| Short-term Storage | 4°C (for a few days) | Suitable for working solutions that will be used within a short timeframe. |
| Freeze-Thaw Cycles | Avoid | Repeated freezing and thawing can lead to compound degradation and precipitation. Aliquoting into single-use volumes is highly recommended. |
| Light Exposure | Minimize | Store in amber or opaque vials to protect from light, which can cause photodegradation of some compounds. |
User Validation is Essential: As specific stability data for this compound is not available, it is strongly recommended that researchers perform their own stability tests under their specific experimental conditions. This can involve comparing the activity of a freshly prepared stock solution with that of a stored aliquot over time.
References
- Tokyo Chemical Industry Co., Ltd. (2025).
- Cayman Chemical. (2025). Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine (hydrochloride).
- Santa Cruz Biotechnology, Inc. (n.d.).
- Chempure. (2025). 4-methoxy-6-(piperazin-1-yl)pyrimidine dihydrochloride 95%.
- MedChemExpress. (2023). Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine (hydrochloride).
- Thermo Fisher Scientific. (2011).
- ACS Publications. (2026).
- PubChem. (n.d.). 4,6-Dimethoxy-2-(phenyl(piperazin-1-yl)methyl)pyrimidine.
- Sigma-Aldrich. (n.d.).
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021)
- National Center for Biotechnology Information. (n.d.). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes.
- Sigma-Aldrich. (n.d.). How to Use Inhibitors.
- PubMed Central. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
- Selleckchem. (n.d.). Frequently Asked Questions.
- Google Patents. (n.d.). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
- BLD Pharm. (n.d.). 2-(Piperazin-1-yl)pyrimidine.
- Heterocyclic Compounds. (n.d.). 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride.
- PubChemLite. (n.d.). Pyrimidine, 4-methoxy-2-(methylamino)-6-(4-methyl-1-piperazinyl)-5-(methylthio)-, monohydrochloride.
Sources
- 1. 4-methoxy-6-(piperazin-1-yl)pyrimidine dihydrochloride 95% 2413885-58-0 | Chempure [chempure.in]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
thin-layer chromatography (TLC) for 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride purity check.
This Application Note is designed for analytical chemists and process development scientists. It details the protocol for the purity assessment of 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride , a critical intermediate in the synthesis of DPP-4 inhibitors (e.g., Trelagliptin, Alogliptin).
Abstract
This guide provides a robust Thin-Layer Chromatography (TLC) protocol for the qualitative purity check of this compound. Due to the presence of a secondary amine (piperazine) and the hydrochloride salt form, this compound exhibits strong interaction with silanol groups on standard silica, often resulting in severe tailing. This protocol utilizes a basified mobile phase system to suppress ionization and ensure sharp spot definition, enabling the detection of common impurities such as unreacted piperazine and 4-chloro-6-methoxypyrimidine.
Chemical Context & Challenges[1][2][3][4]
The Molecule[5][6]
-
Compound: this compound
-
Functional Groups: Pyrimidine ring (UV active), Methoxy ether, Piperazine (secondary amine), HCl salt.
-
pKa: The piperazine nitrogen has a pKa
9.8, making it highly basic.
The Chromatography Challenge
Standard TLC on Silica Gel 60 often fails for this compound due to two factors:
-
Cation Exchange: The protonated amine (
) undergoes ion-exchange with deprotonated silanol groups ( ) on the plate surface, causing "streaking" from the baseline. -
Solubility: As an HCl salt, the compound is highly polar and may not migrate in standard organic solvents (e.g., Hexane/EtOAc) unless converted to its free base or dissolved in a highly polar solvent.
Method Development Strategy
To achieve a self-validating system, we employ a Dual-Visualization strategy and a Basified Mobile Phase .
Mobile Phase Selection
-
Base Solvent: Dichloromethane (DCM) provides good solubility for the pyrimidine core.
-
Polar Modifier: Methanol (MeOH) is required to elute the polar amine.
-
Additive: Ammonium Hydroxide (
, 25%) or Triethylamine (TEA) is mandatory . It competes for silanol binding sites and deprotonates the piperazine, ensuring it migrates as a free base.
Visualization Logic
-
UV 254 nm: Detects the pyrimidine ring (Main spot + Pyrimidine impurities).
-
Ninhydrin Stain: Specific for the piperazine amine. It confirms the presence of the secondary amine and helps distinguish it from non-amine impurities.
Detailed Experimental Protocol
Materials Required[7]
-
Stationary Phase: Silica Gel 60
Aluminum or Glass backed plates (e.g., Merck Millipore). -
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (25% aq).
-
Reference Standards: Pure 4-Methoxy-6-(piperazin-1-yl)pyrimidine HCl, Piperazine (impurity), 4-Chloro-6-methoxypyrimidine (starting material).
Mobile Phase Preparation
Prepare the following solvent system in a glass chamber. Note: Prepare fresh to prevent ammonia evaporation.
| Component | Volume Ratio (v/v) | Function |
| Dichloromethane (DCM) | 90 | Solubilizes aromatic core |
| Methanol (MeOH) | 10 | Increases polarity |
| Ammonium Hydroxide (aq) | 1 | Suppresses tailing (Modifier) |
Alternative (if NH4OH is unavailable): DCM : MeOH : Triethylamine (90 : 10 : 1)
Sample Preparation (The "Free-Basing" Step)
Direct spotting of the HCl salt in water/methanol can lead to double spots (salt vs. free base). We recommend in-situ neutralization.
-
Weigh: 5 mg of sample.
-
Dissolve: Add 0.5 mL of Methanol.
-
Neutralize (Optional but Recommended): Add 1 drop of Triethylamine (TEA) or dilute Ammonia to the vial. Shake well. This ensures the sample is spotted as the free base, matching the mobile phase equilibrium.
-
Concentration: Target
10 mg/mL.
Execution Workflow
Figure 1: Optimized TLC workflow ensuring complete detection of UV-active and amine-functionalized components.
Analysis & Acceptance Criteria
Expected Rf Values (Approximate)
Values may vary based on humidity and plate activation.
| Compound | Rf Value | Visualization |
| Piperazine (Impurity) | 0.05 - 0.10 | UV Inactive (Visible only with Ninhydrin) |
| Target Product | 0.35 - 0.45 | UV Active + Ninhydrin (Purple) |
| 4-Cl-6-OMe-Pyrimidine | 0.80 - 0.90 | UV Active + Ninhydrin Negative |
Interpretation
-
UV Check (254 nm):
-
The main spot should be distinct and round (no tailing).
-
Look for a fast-moving spot near the solvent front (Starting material: Chloropyrimidine).
-
-
Ninhydrin Stain:
-
Dip the plate in Ninhydrin solution and heat at 110°C for 2-3 mins.
-
Target Product: Turns Purple/Reddish-blue.
-
Piperazine Impurity: Turns distinct Blue/Purple near the baseline.
-
Starting Material: Does not stain (remains white/yellow).
-
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Severe Tailing (Comet shape) | Acidic silanols interacting with amine. | Increase |
| Spot stays at Baseline | Compound is still in salt form or solvent too non-polar. | Increase MeOH ratio (e.g., DCM:MeOH 80:20). Ensure sample was neutralized in vial. |
| Double Spots | Partial dissociation of HCl salt. | Add 1 drop of Ammonia to the sample vial before spotting. |
| No Spot Visible | Sample too dilute. | Spot 3x on the same location (drying in between). |
References
-
PubChem. (2025).[1][2] Piperazine Compound Summary. National Library of Medicine. Available at: [Link]
-
Biotage. (2023). When should I use an amine-bonded silica for flash chromatography? Available at: [Link]
-
Teledyne ISCO. (2022). Method Development Strategies for Amine Bonded Phase Columns. Available at: [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Available at: [Link]
-
Sorbent Technologies. (2022). Amino Silica Gel Applications. Available at: [Link]
Sources
Application Notes and Protocols for Western Blot Analysis of Cellular Responses to 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride
Authored by: Senior Application Scientist, Advanced Drug Discovery Division
Introduction: Unveiling the Cellular Impact of Novel Kinase Inhibitors
The compound 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is a member of the pyrimidine derivative family, a class of molecules that has garnered significant attention in medicinal chemistry and drug development.[1][2][3] Structurally, it serves as a key intermediate in the synthesis of potent kinase inhibitors, which are at the forefront of targeted therapies for cancer and inflammatory diseases.[4][5] The pyrimidine scaffold is adept at forming hydrogen bonds and acting as a bioisostere for other aromatic systems, enabling it to interact with the active sites of a wide array of protein kinases.[3]
Given that aberrant kinase activity is a hallmark of many pathological states, particularly cancer, it is crucial to characterize the cellular effects of novel pyrimidine-based compounds. Western blot analysis is an indispensable technique for this purpose, allowing researchers to quantify changes in the expression and post-translational modifications of specific proteins within complex cellular signaling networks. This guide provides a comprehensive framework for utilizing Western blot to investigate the effects of this compound on a key cancer-related signaling pathway: the PI3K/Akt/mTOR cascade.
The choice of the PI3K/Akt/mTOR pathway is deliberate. This pathway is a central regulator of cell proliferation, survival, and metabolism, and its components are frequently mutated or hyperactivated in various cancers. Many kinase inhibitors are designed to target kinases within this cascade, such as PI3K, Akt, and mTOR. Therefore, analyzing the phosphorylation status of key proteins in this pathway provides a direct readout of the compound's inhibitory potential.
Experimental Rationale: Why Western Blot?
Western blotting offers a semi-quantitative method to assess the levels of a specific protein in a complex mixture, such as a cell lysate. When investigating kinase inhibitors, the most critical application of Western blotting is the detection of changes in protein phosphorylation. Kinases, by definition, are enzymes that add phosphate groups to other proteins. Therefore, a successful kinase inhibitor will lead to a decrease in the phosphorylation of its downstream targets.
This protocol will focus on analyzing the phosphorylation of Akt (also known as Protein Kinase B) and the downstream effector S6 Ribosomal Protein. A decrease in the phosphorylation of these proteins following treatment with this compound would strongly suggest that the compound inhibits one of the upstream kinases in the PI3K/Akt/mTOR pathway.
I. The PI3K/Akt/mTOR Signaling Pathway: A Primary Target for Cancer Therapeutics
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, survival, and proliferation. In many cancers, this pathway is constitutively active, driving tumor progression. A simplified representation of this pathway is depicted below:
Figure 1: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
II. Experimental Workflow: From Cell Culture to Data Interpretation
The overall workflow for this investigation is systematic, ensuring reproducibility and the generation of high-quality data. Each stage is critical for the final outcome.
Figure 2: The experimental workflow for Western blot analysis.
III. Detailed Protocols
A. Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to have an active PI3K/Akt/mTOR pathway (e.g., MCF-7 breast cancer cells, A549 lung cancer cells).[6]
-
Cell Seeding: Plate the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the compound in cell culture media to the desired final concentrations. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Treat the cells for a predetermined duration (e.g., 12 or 24 hours).[7] The optimal treatment time and concentration should be determined empirically, for example, through a dose-response and time-course experiment.
B. Cell Lysis and Protein Extraction
Causality: The goal of this step is to efficiently lyse the cells while preserving the phosphorylation state of the proteins. This is achieved by using a lysis buffer containing detergents to solubilize proteins and, crucially, phosphatase and protease inhibitors.
-
Prepare Lysis Buffer: A common choice is RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Keep the buffer on ice.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the protein lysate) to a new pre-chilled tube.
-
C. Protein Quantification
Causality: To ensure that observed differences in protein levels are due to the treatment and not to unequal loading of protein onto the gel, it is essential to accurately quantify the protein concentration in each lysate.
-
Assay Selection: The bicinchoninic acid (BCA) assay is a widely used, detergent-compatible method for protein quantification.
-
Procedure: Follow the manufacturer's instructions for the BCA assay kit. In brief, create a standard curve using bovine serum albumin (BSA) and measure the absorbance of the standards and your unknown samples.
-
Calculation: Determine the protein concentration of your samples based on the standard curve.
D. Sample Preparation and SDS-PAGE
-
Normalization: Based on the protein quantification results, dilute each lysate with lysis buffer to ensure all samples have the same final protein concentration.
-
Sample Buffer Addition: Add 4X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol) to your normalized lysates.
-
Denaturation: Heat the samples at 95-100°C for 5 minutes to denature the proteins.[8]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel). Also, load a molecular weight marker. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
E. Protein Transfer
Causality: This step moves the proteins from the gel onto a solid support (a membrane), making them accessible for antibody binding. Polyvinylidene difluoride (PVDF) membranes are often preferred for their high protein binding capacity and mechanical strength.
-
Procedure: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Ensure complete contact between the gel and the membrane and avoid air bubbles.
F. Blocking
Causality: The membrane has a high affinity for proteins in general. Blocking with an irrelevant protein solution prevents the primary and secondary antibodies from binding non-specifically to the membrane, which would result in high background signal. For phosphorylated proteins, BSA is preferred over milk, as milk contains phosphoproteins like casein that can lead to non-specific binding of phospho-specific antibodies.
-
Procedure: Incubate the membrane in a solution of 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[9]
G. Antibody Incubation
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in 5% BSA in TBST at the manufacturer's recommended dilution. You will need separate blots for each antibody or you can cut the membrane if the proteins of interest are well-separated by size.
-
Recommended Primary Antibodies:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
A loading control (e.g., β-actin or GAPDH)
-
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[9]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) in 5% BSA in TBST.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 5-10 minutes each with TBST.
H. Detection and Analysis
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band.
-
Further normalize these values to the loading control to account for any minor loading inaccuracies.
-
Compare the normalized values of the treated samples to the vehicle control.
-
IV. Expected Results and Data Presentation
A successful experiment will likely show a dose-dependent decrease in the phosphorylation of Akt and S6 in cells treated with this compound, while the total protein levels of Akt, S6, and the loading control should remain relatively constant.
Table 1: Hypothetical Densitometry Analysis of Western Blot Results
| Treatment | p-Akt/Total Akt (Normalized Ratio) | p-S6/Total S6 (Normalized Ratio) |
| Vehicle Control (DMSO) | 1.00 | 1.00 |
| Compound (1 µM) | 0.75 | 0.68 |
| Compound (5 µM) | 0.42 | 0.35 |
| Compound (10 µM) | 0.15 | 0.11 |
V. Troubleshooting and Best Practices
-
High Background:
-
Ensure blocking is sufficient.
-
Optimize antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
No or Weak Signal:
-
Confirm protein transfer was successful (e.g., with Ponceau S staining).
-
Check antibody dilutions and ensure they are appropriate.
-
Use a more sensitive ECL substrate.
-
-
Inconsistent Loading Control:
-
Be meticulous with protein quantification and loading.
-
Ensure the chosen loading control protein is not affected by the treatment.
-
VI. Conclusion
This application note provides a robust and scientifically grounded protocol for investigating the effects of this compound on cellular signaling using Western blot analysis. By focusing on the PI3K/Akt/mTOR pathway, researchers can gain valuable insights into the compound's mechanism of action as a potential kinase inhibitor. The principles and techniques described herein are broadly applicable to the study of other signaling pathways and novel therapeutic compounds.
References
-
MySkinRecipes. (n.d.). 4-Methoxy-6-piperazin-1-yl-pyrimidine hydrochloride. Retrieved from [Link]
-
Semantic Scholar. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Retrieved from [Link]
-
National Institutes of Health. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Retrieved from [Link]
-
ScienceDirect. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
-
National Institutes of Health. (2024). Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ResearchGate. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Retrieved from [Link]
-
National Institutes of Health. (2022). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
MDPI. (2023). Novel Cell Cycle Inhibitors Decrease Primary and Metastatic Breast Cancer Growth In Vivo. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
PubMed. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methoxy-6-piperazin-1-yl-pyrimidine hydrochloride [myskinrecipes.com]
- 5. This compound [myskinrecipes.com]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solubility of 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride for Preclinical Assays
Welcome to the technical support center for 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for handling this compound in various experimental settings. Our goal is to ensure you achieve reliable and reproducible results by overcoming common solubility challenges.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a pyrimidine core, a piperazine moiety, and a methoxy group. As a hydrochloride salt of a weak base, its aqueous solubility is intrinsically linked to the pH of the solution. The pyrimidine and piperazine rings offer sites for hydrogen bonding, which can influence its interaction with different solvents.[1] The hydrochloride salt form is a common strategy employed to enhance the aqueous solubility of poorly soluble basic drug candidates.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: How do I prepare a high-concentration stock solution of this compound?
Answer:
Preparing a stable, high-concentration stock solution is the first critical step for any in vitro or in vivo assay. Due to the hydrochloride salt form, this compound is expected to have its highest solubility in acidic aqueous solutions or polar organic solvents.
Recommended Starting Solvents:
| Solvent | Rationale & Considerations | Typical Starting Concentration |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent capable of dissolving a wide range of organic molecules. It is a common choice for initial stock solutions in drug discovery.[4] However, high concentrations of DMSO can be toxic to cells in culture. | 10-50 mM |
| Sterile Water with pH Adjustment | As a hydrochloride salt, the compound's solubility is pH-dependent. Dissolving in slightly acidic water (pH 4-6) can significantly improve solubility by ensuring the piperazine moiety remains protonated. | 1-10 mM |
| Ethanol or Methanol | Polar protic solvents that can be effective for many organic salts. Evaporation can be a concern, and high concentrations may be incompatible with certain cell-based assays. | 5-20 mM |
Step-by-Step Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh the Compound: Accurately weigh the required amount of this compound using a calibrated analytical balance.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Facilitate Dissolution: To aid dissolution, gently vortex the solution. If necessary, sonication in a water bath for 5-10 minutes can be applied. Mild heating (37°C) can also be used, but be cautious of potential compound degradation with prolonged heat exposure.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates. If precipitation is observed, consider further dilution or the addition of a co-solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Question 2: My compound precipitates when I dilute my DMSO stock solution into aqueous assay buffer. What should I do?
Answer:
This is a common issue known as "antisolvent precipitation," where a compound soluble in a primary solvent (like DMSO) crashes out of solution when diluted into a secondary solvent (like an aqueous buffer) in which it has lower solubility.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting compound precipitation.
Detailed Explanation of Troubleshooting Steps:
-
Final DMSO Concentration: Many cell-based assays are sensitive to DMSO concentrations above 1%. If your assay can tolerate a slightly higher concentration, this may be the simplest solution.
-
Lower Stock Concentration: By starting with a more dilute stock solution, the final concentration of the compound in the aqueous buffer will be lower, potentially staying below its solubility limit.
-
Utilize Co-solvents: Co-solvents can increase the "solvating power" of your aqueous buffer.
-
PEG300 (Polyethylene glycol 300): A water-miscible polymer that can help keep hydrophobic compounds in solution.
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin): A modified cyclodextrin that can form inclusion complexes with drug molecules, enhancing their aqueous solubility.[5]
-
-
pH Adjustment: Since this compound is a salt of a weak base, its solubility is pH-dependent. The piperazine moiety has two pKa values, approximately 5.35 and 9.73.[1] Maintaining a pH below the lowest pKa will ensure the molecule is fully protonated and more soluble. Adjusting your assay buffer to a more acidic pH (e.g., pH 6.0-6.8) can prevent precipitation, provided this does not negatively impact your assay's performance.
Question 3: What is the relationship between pH and the solubility of my compound?
Answer:
The relationship between pH and the solubility of a basic hydrochloride salt is governed by the Henderson-Hasselbalch equation. For a weak base like 4-Methoxy-6-(piperazin-1-yl)pyrimidine, the piperazine group can exist in a protonated (charged) or deprotonated (neutral) state.
-
Low pH (Acidic): At a pH below the pKa of the basic functional group, the compound will be predominantly in its protonated, ionized form (BH+). This charged form is generally more water-soluble.
-
High pH (Basic): At a pH above the pKa, the compound will be in its deprotonated, neutral free base form (B). The free base is typically less water-soluble and more prone to precipitation.
Caption: pH effect on solubility of a basic compound.
For this specific compound, the piperazine moiety is the key player. Keeping the pH of your solutions below 7 will help maintain its protonated state and enhance solubility.
Question 4: Are there any long-term stability concerns for my stock solutions?
Answer:
Yes, long-term stability is a critical consideration. Several factors can impact the stability of your compound in solution:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. It is highly recommended to aliquot your stock solution into single-use volumes.
-
Chemical Stability: While DMSO is a relatively inert solvent, prolonged storage at room temperature can lead to oxidation or other forms of degradation. Always store stock solutions at low temperatures (-20°C or -80°C).
-
Hydrolysis: In aqueous solutions, some compounds can be susceptible to hydrolysis. If you prepare aqueous stock solutions, it is advisable to use them fresh or conduct stability studies to determine their shelf-life.
-
Adsorption to Plastics: Highly lipophilic compounds can sometimes adsorb to the surface of plastic storage tubes, leading to a decrease in the effective concentration. Using low-adsorption microcentrifuge tubes or glass vials can mitigate this issue.
Best Practices for Long-Term Storage:
-
Store stock solutions in tightly sealed vials at -80°C.
-
Aliquot into volumes appropriate for single experiments.
-
Protect from light, especially if the compound has known photosensitivity.
-
For aqueous solutions, prepare them fresh whenever possible or validate their stability over the intended storage period.
References
-
Pyrimidine - Solubility of Things. Available from: [Link]
-
Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Available from: [Link]
-
Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. PubMed Central. Available from: [Link]
-
How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. University of Helsinki. Available from: [Link]
-
Piperazine - Wikipedia. Available from: [Link]
-
4,6-Dimethoxy-2-(phenyl(piperazin-1-yl)methyl)pyrimidine - PubChem. Available from: [Link]
-
4-(3-Methoxyphenyl)-6-piperazin-1-ylpyrimidine - PubChem. Available from: [Link]
-
Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Available from: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PubMed Central. Available from: [Link]
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.Revue Roumaine de Chimie.
-
Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. Available from: [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. Available from: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Cas 106615-46-7,4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine | lookchem. Available from: [Link]
- Techniques for Improving Solubility.International Journal of Medical Science and Dental Research.
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
How to prevent compound precipitation during flash column chromatography. Biotage. Available from: [Link]
-
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. Available from: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. IntechOpen. Available from: [Link]
-
Influence of pH of Piperazine strip ionization and fraction of... | Download Scientific Diagram. ResearchGate. Available from: [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ScienceDirect. Available from: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PubMed Central. Available from: [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available from: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available from: [Link]
-
(PDF) Solubilization enhancement techniques: An overview. ResearchGate. Available from: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Troubleshooting. BioAssay Systems. Available from: [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available from: [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available from: [Link]
-
Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PubMed Central. Available from: [Link]
-
How to tackle compound solubility issue : r/labrats. Reddit. Available from: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology | Request PDF. ResearchGate. Available from: [Link]
-
4-Methoxymethyl-6-piperazin-1-yl-pyrimidin-2-ylamine. MOLBASE. Available from: [Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
optimizing HPLC separation of 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride and metabolites
Ticket ID: #PYR-PIP-406 | Status: Open | Priority: High Subject: Optimization of 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride and Metabolites[1]
Welcome to the Advanced Chromatography Support Hub.
I am Dr. Aris Thorne, Senior Application Scientist. You are likely facing the "Piperazine Paradox": a molecule that is simultaneously too polar to retain well on standard C18 at low pH, yet too basic to elute symmetrically due to silanol interactions.
The compound 4-Methoxy-6-(piperazin-1-yl)pyrimidine (and its hydrochloride salt) presents a classic chromatographic challenge.[1] The secondary amine on the piperazine ring (
Below is your tailored troubleshooting guide, moving from fundamental chemistry to advanced method development.
Module 1: The Peak Shape Crisis (Severe Tailing)
User Issue: "My parent peak has a tailing factor (
The Mechanism:
At standard acidic pH (pH 2-3), the piperazine nitrogen is fully protonated (
The Solution Protocols:
Option A: The High-pH Strategy (Recommended)
Why: At pH > 10, the piperazine amine is deprotonated (neutral), eliminating the electrostatic interaction with silanols.
-
Column: Ethylene-Bridged Hybrid (BEH) C18 or similar high-pH stable polymer-hybrid column. Do not use standard silica.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.5, adjusted with
). -
Mobile Phase B: Acetonitrile.[1]
-
Benefit: Sharp peaks, better retention of the neutral base, and MS compatibility.
Option B: The "Chaotropic" Acid Strategy
Why: If you must use low pH (e.g., for stability), you need to mask the charge.
-
Column: Charged Surface Hybrid (CSH) C18 or PFP (Pentafluorophenyl).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid with 20mM Ammonium Formate.[1]
-
Note: TFA acts as an ion-pairing agent, "capping" the positive charge.[1] However, TFA suppresses MS signal. If using MS, use Difluoroacetic acid (DFA) or high buffer strength Formate.
Visualizing the Troubleshooting Logic
Caption: Decision tree for resolving peak asymmetry in basic piperazine derivatives.
Module 2: Separating Metabolites (Selectivity)
User Issue: "The N-oxide metabolite co-elutes with the parent or elutes in the void volume."
The Science: Metabolic oxidation of the piperazine nitrogen creates an N-oxide. This species is significantly more polar than the parent. On a standard C18 column, it often elutes immediately.
Protocol: The "Polar Retention" Workflow
-
Switch Stationary Phase:
-
PFP (Pentafluorophenyl): Offers specific selectivity for halogenated and basic compounds via pi-pi interactions and H-bonding.[1] It separates the N-oxide from the parent better than C18.[1]
-
Polar-Embedded C18: Contains a hydrophilic group in the alkyl chain that prevents "phase collapse" in high aqueous conditions, allowing you to start at 100% water to catch the metabolite.
-
-
Gradient Engineering:
-
Initial Hold: Hold at 2-5% Organic for 2 minutes. This focuses the polar metabolite at the head of the column.
-
Shallow Ramp: Increase organic only 5% per minute initially to separate the N-oxide from the parent.[1]
-
Comparative Column Performance Table
| Column Type | Mechanism | Suitability for Piperazine-Pyrimidine | Risk Factor |
| C18 (Standard) | Hydrophobic Interaction | Low. Poor retention of polar metabolites; tailing issues.[1] | Pore dewetting in 100% aqueous.[1] |
| Hybrid C18 (High pH) | Hydrophobic + pH stability | High. Allows running at pH 10 (neutralizing base).[1] | Silica dissolution if pH > 12.[1] |
| PFP (Fluorophenyl) | Pi-Pi + H-Bonding | Excellent. High selectivity for amine differences.[1] | Equilibration takes longer.[1] |
| HILIC | Partitioning | Medium. Good for metabolites, but parent may retain too long. | Sample solvent mismatch (must be high organic).[1] |
Module 3: Experimental Workflow & FAQ
Standard Operating Procedure (SOP) for Method Development
Step 1: Sample Preparation
-
Dissolution: The hydrochloride salt is water-soluble.[1] Dissolve in 50:50 Methanol:Water.[1]
-
Warning: Do not dissolve in 100% Acetonitrile; the salt may precipitate or form micelles.
Step 2: Initial Screening Conditions
-
Column: Hybrid C18, 2.1 x 100 mm, 1.7 µm (UHPLC) or 3.5 µm (HPLC).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.7 (Buffer).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Pyrimidine ring) and 220 nm (Piperazine backbone).[1]
Step 3: Optimization Loop
-
If tailing persists: Switch to High pH (Ammonium Bicarbonate).[1]
-
If resolution < 1.5: Change organic modifier to Methanol (changes selectivity).[1]
Frequently Asked Questions
Q: I see "Ghost Peaks" in my blank injection after running the parent compound. A: Piperazines are "sticky." They adsorb to the stainless steel of the injector needle and valve.
-
Fix: Implement an aggressive needle wash: 40:40:20 Acetonitrile:Isopropanol:Water + 0.1% Formic Acid .[1] The acid helps solubilize the basic residue, and IPA removes the hydrophobic stickiness.
Q: My retention time drifts earlier with every injection. A: This is likely "Phase Collapse" or pH hysteresis.[1]
-
Fix: If running < 5% organic on a standard C18, the chains fold down. Switch to a "AQ" (Aqueous) compatible column or ensure your buffer capacity is high enough (at least 10-20 mM) to combat the HCl salt acidity of the sample.[1]
Q: Can I use HILIC for this separation? A: Yes, but only if the focus is strictly on the polar metabolites. The parent 4-Methoxy-6-(piperazin-1-yl)pyrimidine is moderately hydrophobic and might retain excessively on HILIC, leading to broad peaks.[1] RP-HPLC is preferred for the parent-metabolite mix.[1]
Visualizing the Metabolic Pathway & Separation Logic
Caption: Impact of metabolic changes on polarity and chromatographic retention strategies.
References
-
McCalley, D. V. (2010).[1] Analysis of basic compounds by high performance liquid chromatography: The effect of operating pH. Journal of Chromatography A. [1]
- Relevance: Defines the mechanism of silanol interactions with basic amines like piperazine.
-
Waters Corporation. (2023).[1] Strategies for the Separation of Basic Compounds in Reverse Phase LC. Waters Application Notes.[1]
- Relevance: Provides the High-pH protocol using hybrid columns.
-
PubChem. (2024).[1] 4,6-Dimethoxy-2-(phenyl(piperazin-1-yl)methyl)pyrimidine Compound Summary. National Library of Medicine.[1] [1]
- Relevance: Verifies chemical properties and structural analogues for pKa estim
-
Phenomenex. (2022).[1][2][3] Troubleshooting Peak Tailing for Basic Compounds. Chromatography Technical Guide.[1]
- Relevance: Practical guide for mobile phase modifiers (TFA/TEA) to reduce tailing.
Sources
Navigating the Stability of 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride in Solution: A Technical Support Guide
For researchers, scientists, and drug development professionals, ensuring the stability of chemical compounds in solution is paramount to the accuracy and reproducibility of experimental results. This guide provides an in-depth technical resource for understanding and preventing the degradation of 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride in solution. By delving into the potential degradation pathways and offering practical troubleshooting advice, this document aims to empower users to maintain the integrity of their valuable samples.
Understanding the Molecule: A Foundation for Stability
This compound is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy and a piperazine group. The hydrochloride salt form generally enhances the stability of the molecule compared to its free base. However, like many complex organic molecules, it is susceptible to degradation under various experimental conditions. The primary modes of degradation to consider are hydrolysis, oxidation, and photodegradation.
Key Structural Features and Potential Instabilities:
-
Methoxy Group on Pyrimidine Ring: The ether linkage of the methoxy group can be susceptible to cleavage through hydrolysis, particularly under strong acidic or basic conditions.
-
Piperazine Ring: The nitrogen atoms in the piperazine ring are potential sites for oxidation. The ring can also undergo N-dealkylation.
-
Pyrimidine Ring: The aromatic pyrimidine ring itself can be subject to photodegradation upon exposure to light, especially UV radiation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound solutions.
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, the use of anhydrous dimethyl sulfoxide (DMSO) or ethanol is recommended. For aqueous experimental buffers, it is crucial to control the pH.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
Based on stability studies of analogous 4-alkoxypyrimidine compounds, a slightly acidic pH range of 2.0 to 3.0 is recommended for maximum stability in aqueous solutions. Both strongly acidic and alkaline conditions should be avoided to minimize hydrolysis of the methoxy group.
Q3: How should I store solutions of this compound?
Solutions should be stored at low temperatures, ideally at 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[1] Containers should be tightly sealed to prevent solvent evaporation and exposure to atmospheric moisture and carbon dioxide.[2] For light-sensitive compounds like pyrimidine derivatives, storage in amber vials or protection from light is essential.
Q4: I observed a color change in my solution. What could be the cause?
A color change often indicates chemical degradation. This could be due to oxidation of the piperazine moiety or other complex degradation pathways. It is recommended to discard the solution and prepare a fresh one, ensuring all preventative measures are taken.
Q5: Can I use tap water or deionized water to prepare my aqueous solutions?
It is strongly recommended to use high-purity, sterile water (e.g., Milli-Q® or equivalent) for all aqueous solutions to minimize the presence of contaminants, such as metal ions, which can catalyze degradation reactions.
Troubleshooting Guide: Identifying and Resolving Degradation Issues
This section provides a structured approach to troubleshooting common degradation problems encountered during experiments.
Issue 1: Loss of Compound Potency or Inconsistent Experimental Results
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Hydrolysis | 1. Verify Solution pH: Ensure the pH of your aqueous buffer is within the optimal range (pH 2.0-3.0).2. Solvent Choice: If possible, use anhydrous organic solvents for stock solutions and minimize the time the compound is in an aqueous environment.3. Temperature Control: Perform experiments at the lowest practical temperature. | Hydrolysis of the methoxy group to a hydroxyl group is a primary degradation pathway. This reaction is often catalyzed by acidic or basic conditions. |
| Oxidation | 1. Degas Solvents: For sensitive experiments, degas aqueous buffers to remove dissolved oxygen.2. Use Fresh Solutions: Prepare solutions fresh and avoid long-term storage, especially if not under an inert atmosphere.3. Avoid Contaminants: Ensure glassware is scrupulously clean and free of metal ion residues that can catalyze oxidation. | The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products, altering the compound's biological activity.[3][4] |
| Photodegradation | 1. Protect from Light: Work in a dimly lit area and use amber-colored vials or wrap containers in aluminum foil.2. Minimize Exposure: Prepare solutions and perform experiments with minimal exposure to ambient and artificial light. | Pyrimidine rings can absorb UV and visible light, leading to photochemical reactions and degradation of the molecule.[5] |
Issue 2: Precipitation or Cloudiness in the Solution
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Poor Solubility | 1. Check Solvent Compatibility: Ensure the chosen solvent is appropriate for the desired concentration.2. Gentle Warming/Sonication: Gently warm the solution or use a sonicator to aid dissolution. Avoid excessive heat.3. pH Adjustment: For aqueous solutions, ensure the pH is in a range where the compound is most soluble. The hydrochloride salt should be more soluble in aqueous media. | The compound may have limited solubility in certain solvents or at specific concentrations and temperatures. |
| Formation of Insoluble Degradation Products | 1. Follow Stability Guidelines: Adhere strictly to the recommended storage and handling procedures to prevent degradation.2. Prepare Fresh Solutions: If precipitation occurs in a previously clear solution, it is likely due to degradation. Discard and prepare a fresh solution. | Degradation products may have different solubility profiles than the parent compound, leading to precipitation over time. |
Visualizing Degradation: Potential Pathways
To better understand the chemical changes that can occur, the following diagrams illustrate the primary degradation pathways.
Caption: Oxidation of the piperazine ring.
Experimental Protocols: Forced Degradation Studies
To proactively assess the stability of this compound and identify potential degradation products, a forced degradation study can be performed. [6][7]This involves subjecting the compound to a variety of stress conditions that are more severe than standard storage conditions. [6]
Objective:
To identify the degradation pathways and characterize the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with a UV or PDA detector
-
LC-MS system for identification of degradation products
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). [6]
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient. [7][8]
Stress Condition Procedure Acid Hydrolysis Add 0.1 M HCl to the stock solution. Incubate at 60°C for 24 hours. Base Hydrolysis Add 0.1 M NaOH to the stock solution. Incubate at 60°C for 24 hours. Oxidation Add 3% H₂O₂ to the stock solution. Keep at room temperature for 24 hours, protected from light. Thermal Degradation Heat the stock solution at 80°C for 48 hours in a controlled oven. | Photodegradation | Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. |
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase is a common starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Use LC-MS to determine the mass of the degradation products and aid in their structural elucidation.
-
Data Interpretation:
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. An acceptable mass balance is typically between 97% and 104%. [8]* Degradation Pathway Elucidation: Based on the identified degradation products, propose a degradation pathway for the compound under each stress condition.
This proactive approach allows for the development of robust analytical methods and provides a deeper understanding of the compound's intrinsic stability, ultimately leading to more reliable and reproducible research.
References
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- HYDROLYSIS AND AMINOLYSIS OF CERTAIN METHOXYPYRIMIDINES. (n.d.). Journal of the American Chemical Society.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass.
- ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (n.d.). ICH.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Proposed mechanism of hydrogen peroxide formation from piperazine-based... (n.d.).
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI.
- Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025, June 11).
- Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. (2013, October 30). Scientific Research Publishing.
- Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives. (n.d.).
- A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. (n.d.).
- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (n.d.). ScienceDirect.
- Synthesis of Densely Substituted Pyrimidine Derivatives. (n.d.). Organic Chemistry Portal.
- An Update for Pharmaceutical Stress Testing Enabled by Modern Inform
- Available Guidance and Best Practices for Conducting Forced Degradation Studies. (n.d.).
- Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. (2013, October 30). SciRP.org.
- Oxidation of piperazine in post-combustion carbon capture. (n.d.).
- 4-Methoxypyrimidine. (n.d.). PubChem.
- Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- On the hydrolysis mechanism of the second-generation anticancer drug carbopl
- Thermal degradation of piperazine and its structural analogs. (2025, October 30).
- N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. (2025, August 7).
- A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase. (n.d.). Royal Society of Chemistry.
- FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. (2021, May 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. (2025, August 5).
Sources
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. resolvemass.ca [resolvemass.ca]
protocol optimization for 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride in vivo experiments
Status: Operational Ticket ID: #SC-PYR-4M6P Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology Unit[1][2]
Executive Summary: The Scaffold Challenge
You are working with 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride , a privileged scaffold often used as a core fragment in kinase inhibitors (e.g., PI3K/ERK pathways) or GPCR ligands (5-HT/Dopamine).[1][2]
While the hydrochloride (HCl) salt form is selected to improve shelf-stability and initial water solubility, it presents a classic "Solubility Trap" in vivo.[1][2] The piperazine nitrogen is basic (pKa ~9.8), meaning it is protonated and soluble at low pH.[1][2][3] However, upon injection into physiological buffer (pH 7.4), the compound often undergoes salt disproportionation , reverting to its lipophilic free base and precipitating.[1][3] This leads to erratic bioavailability and clogged catheters.[2][3]
This guide provides the optimized protocols to bypass these physicochemical hurdles.
Module 1: Formulation & Solubility Optimization
The Issue: "My compound dissolved in water but turned cloudy when I added PBS." The Cause: The HCl salt creates an acidic microenvironment (~pH 4-5) where it is stable.[1][2] Adding PBS neutralizes this acidity, pushing the pH above the pKa of the piperazine nitrogen.[1][3] The molecule deprotonates, loses polarity, and crashes out.[1][3]
Protocol A: The "Golden Standard" Co-Solvent System
Best for: Acute dosing (IP/PO), PK screening.[1][3]
Reagents:
Step-by-Step Procedure:
-
Weigh the required amount of 4-Methoxy-6-(piperazin-1-yl)pyrimidine HCl.
-
Dissolve completely in 10% volume of DMSO. Vortex until clear. (Do not add water yet).
-
Add 40% volume of PEG 300. Vortex. The solution may warm slightly (exothermic).[1][2]
-
Add 5% volume of Tween 80. Vortex vigorously.
-
Slowly Add 45% volume of warm (37°C) Saline/Water while vortexing.
Final Composition: 10% DMSO / 40% PEG 300 / 5% Tween 80 / 45% Aqueous.[2][3]
Protocol B: The "Gentle" Cyclodextrin System
Best for: Chronic dosing, IV bolus, sensitive models (reduces irritation).[1][3]
Reagents:
Step-by-Step Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in Citrate Buffer (pH 4.5).
-
Sonicate at 40°C for 20-30 minutes. The cyclodextrin cavity encapsulates the lipophilic pyrimidine core, shielding it from precipitation even as pH rises in the blood.[1][3]
Visualizing the Formulation Logic
Figure 1: Decision tree for selecting the optimal vehicle based on administration route and solubility thresholds.
Module 2: Pharmacokinetics (PK) & Stability
The Issue: "The compound disappears rapidly from plasma (T1/2 < 30 min)." The Cause: The piperazine ring is a metabolic "hotspot."[1][2]
Metabolic Vulnerabilities[2][3]
-
N-Oxidation: The distal secondary amine on the piperazine is rapidly oxidized by Flavin-containing monooxygenases (FMOs).[1][2]
-
O-Demethylation: The methoxy group on the pyrimidine ring is a target for CYP450 enzymes (likely CYP2D6 or CYP3A4), converting it to a hydroxyl group, which is then rapidly glucuronidated.[1][2][3]
PK Optimization Strategy
If you observe rapid clearance, do not just increase the dose (which increases toxicity).[1][2][3] Instead, modify the sampling protocol to capture the early distribution phase.[1][3]
Recommended Sampling Schedule (IV Bolus):
| Timepoint | Purpose |
|---|---|
| 0.083 h (5 min) | Critical for Cmax (often missed) |
| 0.25 h (15 min) | Distribution phase alpha |
| 0.5 h | Distribution phase beta |
| 1, 2, 4, 8 h | Elimination phase |
| 24 h | Terminal washout check |[1][2]
Data Comparison: Vehicle Impact on Bioavailability (F%) Based on typical piperazine-pyrimidine scaffold properties.[1][2]
| Vehicle System | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) | Bioavailability (F%) | Notes |
| 0.5% MC (Suspension) | 450 | 2.5 | 1200 | ~15-20% | Poor absorption due to particle size.[1][2] |
| 10% DMSO/PEG300 | 1800 | 0.5 | 4500 | ~65% | Rapid absorption; solution state maintained.[2][3] |
| 20% SBE-β-CD | 1650 | 0.8 | 4800 | ~70% | Sustained release profile; best tolerability.[1][2] |
Module 3: Troubleshooting & FAQs
Q1: The mice are exhibiting writhing/stretching immediately after IP injection. Is it toxic?
Diagnosis: This is likely peritoneal irritation , not systemic toxicity.[1][2][3] Explanation: The HCl salt creates an acidic solution.[1][2] If you dissolved the drug in unbuffered saline, the pH might be ~3.0.[1][3] Fix:
-
If pH < 4.0, titrate carefully with 0.1N NaOH to pH 5.0-6.[1][2][3]0. Warning: Watch for precipitation (cloudiness) as you raise the pH.[1][2]
-
Switch to Protocol B (Cyclodextrins) , which buffers the local acidity.[1][2][3]
Q2: Can I use methylcellulose (MC) or CMC for oral dosing?
Answer: Yes, but with caveats. Explanation: Since the HCl salt is water-soluble, it may dissolve in the stomach (low pH) but precipitate in the small intestine (neutral pH), limiting absorption.[1][2][3] Recommendation: If using MC/CMC, use a micronized form of the drug to maximize surface area for re-dissolution, or administer as a solution using the PEG/Tween vehicle to ensure it enters the intestine in a dissolved state.[1][3]
Q3: My LC-MS signal is suppressed.
Answer: Piperazines are notorious for "carryover" and column binding.[1][2] Fix:
-
Use a high-pH mobile phase (Ammonium Bicarbonate, pH 10) for chromatography.[1][2] Piperazines are uncharged at pH 10 and elute sharper.[2][3]
-
Add a "needle wash" step with 50:50 Methanol:Isopropanol + 0.1% Formic Acid.[2]
References
-
Solubility & Formulation of HCl Salts: Serajuddin, A. T. (2007).[2][3] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
-
Piperazine Metabolism & Pharmacokinetics: Caccia, S., et al. (1985).[2][3] Metabolism and pharmacokinetics of 1-(2-pyrimidinyl)piperazine. Xenobiotica.
-
Cyclodextrin Applications in In Vivo Studies: Stella, V. J., & He, Q. (2008).[1][3] Cyclodextrins. Toxicologic Pathology.
-
Co-Solvent Protocol Validation (DMSO/PEG/Tween): Li, P., & Zhao, L. (2007).[2][3] Developing early formulations: Practice and perspective. International Journal of Pharmaceutics.
Sources
Technical Support Center: Optimizing Bioavailability of 4-Methoxy-6-(piperazin-1-yl)pyrimidine HCl
The following guide serves as a specialized Technical Support Center for researchers working with 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride . It is designed to troubleshoot poor bioavailability issues by systematically isolating physicochemical and pharmacokinetic variables.[1]
Case ID: BMP-4M6P-HCl Status: Active Troubleshooting Assigned Specialist: Senior Application Scientist[1]
Executive Summary
This compound (C₉H₁₄N₄O[1]·HCl) presents a classic medicinal chemistry paradox. While the piperazine moiety enhances aqueous solubility via protonation and provides a handle for target engagement (often GPCRs or kinases), it frequently introduces permeability limitations (BCS Class III) and metabolic liabilities (N-oxidation/glucuronidation).[1] Furthermore, the hydrochloride salt form creates a risk of salt disproportionation in the intestinal microenvironment, potentially precipitating the less soluble free base.[1]
This guide moves beyond generic advice, offering a causal analysis of bioavailability failure and validated protocols to resolve it.
Part 1: Diagnostic Workflow
Before altering your formulation, you must identify the "Bioavailability Bottleneck."[1] Use the decision matrix below to classify your compound's failure mode.
The Bioavailability Bottleneck Detector
The following logic flow isolates whether your issue is Dissolution, Permeability, or Metabolism.[1]
Figure 1: Diagnostic decision tree for isolating the root cause of poor bioavailability in pyrimidine-piperazine derivatives.
Part 2: Troubleshooting Modules (Q&A)
Module 1: The "Salt Trap" (Solubility & Dissolution)[1]
Q: My compound dissolves instantly in water, so why is bioavailability low? A: You are likely observing the "Common Ion Effect" or Salt Disproportionation .[1] While the HCl salt dissolves well in the low pH of the stomach (pH 1.2), the piperazine nitrogen (pKa ~9.[1]8) is a weak base.[1] Upon entering the duodenum (pH 6.5–7.4), the pH rises, effectively neutralizing the salt.[1] If the "free base" form of 4-Methoxy-6-(piperazin-1-yl)pyrimidine has high lattice energy, it will precipitate out of solution before absorption can occur.[1]
The Fix:
-
Switch Buffer Systems: Do not rely on water solubility.[1] Test solubility in FaSSIF (Fasted State Simulated Intestinal Fluid) . If solubility drops >10-fold compared to SGF (Simulated Gastric Fluid), you have a disproportionation issue.[1]
-
Acidifiers: Incorporate organic acids (e.g., citric acid, fumaric acid) into your solid formulation to maintain a localized acidic microenvironment around the dissolving particle.[1]
Module 2: The Piperazine Permeability Paradox
Q: Caco-2 data shows low permeability.[1] Is the molecule too polar? A: Yes, and it may be an efflux substrate.[1] The secondary amine on the piperazine ring is positively charged at physiological pH, hindering passive diffusion through the lipid bilayer.[1] Furthermore, piperazine-pyrimidine scaffolds are frequent substrates for P-glycoprotein (P-gp) and BCRP efflux transporters [1, 3].[1]
The Fix:
-
Efflux Assay: Run a bidirectional Caco-2 assay with and without a P-gp inhibitor (e.g., Verapamil or Cyclosporin A).[1]
-
If Permeability (A→B) increases significantly with inhibitor: P-gp Efflux is your problem. [1]
-
-
Lipid Formulation: Use lipid-based delivery systems (e.g., SEDDS/SMEDDS) to inhibit P-gp and enhance lymphatic transport, bypassing portal circulation.[1]
Module 3: Metabolic Stability (The First-Pass Filter)[1]
Q: We see good absorption but no systemic exposure.[1] Where is the drug going? A: It is likely being destroyed by the liver (First-Pass Metabolism).[1] The piperazine ring is a "metabolic soft spot," prone to:
-
N-Oxidation: Mediated by FMOs or CYPs.[1]
-
N-Glucuronidation: Phase II conjugation at the secondary amine.[1]
-
Ring Hydroxylation: On the pyrimidine ring.
The Fix:
-
Deuteration: Consider deuterating the piperazine ring carbons to slow down oxidative metabolism (Kinetic Isotope Effect).[1]
-
Prodrug Strategy: Cap the secondary amine with a lipophilic, hydrolyzable group (e.g., a carbamate) to protect it from first-pass glucuronidation and improve permeability.[1]
Part 3: Experimental Protocols
Protocol A: pH-Dependent Thermodynamic Solubility Profiling
Objective: To quantify the risk of intestinal precipitation.[1]
Materials:
-
Compound: 4-Methoxy-6-(piperazin-1-yl)pyrimidine HCl[1]
-
Buffers: 0.1N HCl (pH 1.2), 50mM Phosphate (pH 6.8), FaSSIF (Biorelevant).[1]
Procedure:
-
Saturation: Add excess solid compound (~5 mg) to 1.0 mL of each buffer in glass vials.
-
Equilibration: Shake at 37°C for 24 hours.
-
Filtration: Filter supernatant using a 0.45 µm PVDF filter (pre-saturated to avoid drug adsorption).
-
Quantification: Analyze via HPLC-UV (254 nm).
-
Analysis: Calculate the Precipitation Ratio :
.-
Threshold: If Ratio > 100, formulation requires pH-modifiers or amorphous solid dispersion (ASD).[1]
-
Protocol B: Data Interpretation Matrix
Use this table to benchmark your experimental results.
| Parameter | High Risk Value | Interpretation | Recommended Action |
| LogD (pH 7.4) | < 0.5 or > 4.5 | Too polar (pore transport) or too lipophilic (solubility limited).[1] | < 0.5: Prodrug/Permeability enhancer.> 4.5: Micronization/SEDDS.[1] |
| Caco-2 Papp | < | Poor Permeability (BCS Class III/IV).[1] | Lipid formulation or permeation enhancers (e.g., Sodium Caprate).[1] |
| Efflux Ratio (ER) | > 2.0 | P-gp Substrate.[1] | Co-formulate with P-gp inhibitors (e.g., TPGS, Pluronic).[1] |
| Cl_int (Microsomes) | > 50 µL/min/mg | High Clearance (Rapid Metabolism).[1] | Check metabolite ID; consider chemical modification (blocking metabolic sites).[1] |
Part 4: Formulation Workflow (Graphviz)[1]
Once the diagnosis is complete, use this workflow to select the optimal delivery system.
Figure 2: Formulation selection guide based on solubility and permeability data.
References
-
Pyrimidine-Piperazine Hybrids and Biological Activity: Ranganatha, V. L., et al. (2021).[1][2] Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. ResearchGate. [Link]
-
Physicochemical Properties of Pyrimidine Derivatives: MedCrave Online. (2018).[1][3][4] Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
Piperazine-Containing Derivatives as Adenosine Receptor Antagonists: Varano, F., et al. (2019).[1] Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. PubMed Central.[1] [Link]
-
PubChem Compound Summary (Related Scaffold): National Center for Biotechnology Information.[1] (2025).[1][5][6][7] PubChem Compound Summary for CID 508095, 4,6-Dimethoxy-2-(phenyl(piperazin-1-yl)methyl)pyrimidine. [Link][1]
Sources
- 1. 4,6-Dimethoxy-2-(phenyl(piperazin-1-yl)methyl)pyrimidine | C17H22N4O2 | CID 2736216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(3-Methoxyphenyl)-6-piperazin-1-ylpyrimidine | C15H18N4O | CID 96667622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jmolecularsci.com [jmolecularsci.com]
stability testing of 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride under different pH conditions
Welcome to the Application Support Center. Subject: Stability Profiling & Troubleshooting for Pyrimidine-Piperazine Derivatives Ticket ID: STAB-PYR-004 Assigned Scientist: Senior Application Specialist, Analytical Chemistry Division
Executive Summary
You are analyzing 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride . This molecule contains two distinct functional regions with unique stability profiles:[1]
-
The Pyrimidine Core: Contains a methoxy ether linkage susceptible to acid-catalyzed hydrolysis (demethylation).
-
The Piperazine Ring: Contains a secondary amine susceptible to oxidation and N-nitrosation, and is responsible for the salt formation (HCl).
The following guide synthesizes ICH Q1A(R2) regulatory standards with specific chemical behaviors of this scaffold.
Module 1: Experimental Protocol (The "How-To")
Objective: To establish a forced degradation profile and pH-rate profile.
Buffer Preparation & Stress Conditions
Note: Do not use phosphate buffers for LC-MS analysis due to ion suppression. Use volatile buffers (Formate/Acetate/Ammonium) if MS detection is required.
| Condition | pH Target | Buffer System | Stress Protocol | Target Degradation |
| Acidic | pH 1.2 | 0.1 N HCl | 60°C for 2–24 hours | 5–20% |
| Mild Acid | pH 4.5 | Acetate Buffer (50 mM) | 60°C for 24–48 hours | < 5% |
| Neutral | pH 6.8 | Phosphate (HPLC) or Ammonium Bicarb (LCMS) | 60°C for 24–48 hours | < 2% |
| Alkaline | pH 10.0 | 0.1 N NaOH or Borate Buffer | Room Temp (See Troubleshooting) | Variable |
| Oxidative | N/A | 3% | Room Temp for 2–6 hours | 5–20% |
Sample Preparation Workflow
The most common error in testing this specific compound is salt disproportionation . Follow this workflow to prevent false negatives/positives.
Caption: Figure 1. Standardized workflow for forced degradation. The "Quench" step is critical to prevent on-column degradation or precipitation inside the injector.
Module 2: Troubleshooting & FAQs
Q1: "My sample precipitated immediately upon adding NaOH (pH 10). Is this degradation?"
Diagnosis: Likely Physical Instability , not chemical degradation.
Mechanism: Your compound is a Hydrochloride salt. The piperazine nitrogen is basic (
-
At pH 1.2–6.0, the molecule is protonated (cationic) and highly soluble in water.
-
At pH > 9.0, the molecule deprotonates to its Free Base form. The free base of methoxy-piperazinyl-pyrimidines often has poor aqueous solubility. Solution:
-
Add a co-solvent (Methanol or Acetonitrile) up to 20-30% in your stress media to maintain solubility of the free base.
-
Filter the precipitate and analyze the filtrate; if the parent peak area drops significantly without new impurity peaks, it is precipitation.
Q2: "I see a 'Ghost Peak' eluting early in the chromatogram during oxidative stress."
Diagnosis: Piperazine N-Oxide formation.
Mechanism: The secondary amine in the piperazine ring is highly susceptible to oxidation by peroxides (
Q3: "The retention time shifts significantly between my standard and my acid-stressed sample."
Diagnosis: pH Mismatch in the HPLC Injector. Mechanism: If you do not neutralize your acid-stressed sample (pH 1.2) before injection, the bolus of acid can locally disrupt the pH of the mobile phase inside the column. This protonates residual silanols or changes the ionization state of the piperazine, causing peak splitting or shifting. Solution: Always neutralize acid samples with an equal volume of base (and vice versa) to reach approx. pH 6–7 before injection.
Module 3: Degradation Mechanisms (The "Deep Dive")
Understanding the chemistry allows you to predict impurities.
Acidic Hydrolysis (The Methoxy Attack)
The 4-methoxy group on the pyrimidine ring is an "imino ether." While generally stable, strong acid and heat can catalyze hydrolysis.
-
Mechanism: Protonation of the pyrimidine nitrogen activates the ring
Water attacks the C4 carbon Methanol acts as a leaving group. -
Product: 6-(piperazin-1-yl)pyrimidin-4(3H)-one (often referred to as the hydroxy-pyrimidine derivative).
-
Detection: Look for a peak with a mass shift of -14 Da (Loss of
, gain of ).
Degradation Pathway Diagram
Caption: Figure 2. Primary chemical degradation pathways. Acidic conditions favor demethylation, while oxidative conditions target the piperazine nitrogen.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] International Council for Harmonisation.
-
Brown, D. J. (1962).[4] The Pyrimidines.[1][4][5][6][7][8] The Chemistry of Heterocyclic Compounds.[4][6] Wiley-Interscience. (Foundational text on pyrimidine hydrolysis kinetics).
-
PubChem. (n.d.).[7][9] 4-Methoxy-6-(piperazin-1-yl)pyrimidine.[10][11][12] National Library of Medicine.
- Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews.
Sources
- 1. datapdf.com [datapdf.com]
- 2. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 3. fda.gov.ph [fda.gov.ph]
- 4. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,6-Dimethoxy-2-(phenyl(piperazin-1-yl)methyl)pyrimidine | C17H22N4O2 | CID 2736216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine | 2098049-27-3 | Benchchem [benchchem.com]
- 9. (S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide | C20H26N8O2 | CID 76282073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Methoxymethyl-6-piperazin-1-yl-pyrimidin-2-ylamine|1046450-27-4 - MOLBASE Encyclopedia [m.molbase.com]
- 11. 4-methoxy-6-(piperazin-1-yl)pyrimidine dihydrochloride 95% 2413885-58-0 | Chempure [chempure.in]
- 12. PubChemLite - 4-methoxy-6-(piperazin-1-yl)pyrimidine (C9H14N4O) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
comparing efficacy of 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride with other GRP119 agonists
This guide provides an in-depth technical comparison of the 4-Methoxy-6-(piperazin-1-yl)pyrimidine scaffold against established GPR119 agonists.
Note on Compound Identity : 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS 1185313-57-8) is primarily identified in pharmaceutical literature as a privileged pharmacophore or building block rather than a fully optimized clinical candidate. It serves as the structural core for the "Pyrimidine-Piperazine" class of GPR119 agonists (e.g., GSK1292263). This guide evaluates the efficacy of this core chemotype relative to optimized ligands to illustrate the Structure-Activity Relationship (SAR) trajectory.
Executive Summary
The G-protein-coupled receptor 119 (GPR119) is a validated target for Type 2 Diabetes (T2DM) therapy, acting as a lipid sensor that potentiates glucose-stimulated insulin secretion (GSIS) and releases incretins (GLP-1, GIP).[1][2][3]
This guide compares the efficacy of the 4-Methoxy-6-(piperazin-1-yl)pyrimidine core—a foundational scaffold—against three distinct classes of GPR119 agonists:
-
Optimized Pyrimidine-Piperazines (e.g., GSK1292263 ): The fully elaborated drug derived from the core scaffold.
-
Thiazole-Pyrrolidines (e.g., MBX-2982 ): The clinical "gold standard" for potency.
-
Piperidine-Oxadiazoles (e.g., PSN632408 ): A reference standard with moderate potency.
Key Finding : While the 4-Methoxy-6-(piperazin-1-yl)pyrimidine core provides the essential hydrogen-bonding motif for receptor docking, it lacks the hydrophobic "tail" required for high-affinity binding. Consequently, it exhibits low potency (estimated >10 µM) compared to its optimized derivative GSK1292263 (EC₅₀ ~44 nM) and the super-agonist MBX-2982 (EC₅₀ ~3.9 nM).
Compound Profiles & Mechanism
The Core Scaffold: 4-Methoxy-6-(piperazin-1-yl)pyrimidine HCl
-
Role : Structural Intermediate / Pharmacophore.
-
Mechanism : The pyrimidine ring interacts with the polar residues in the GPR119 orthosteric pocket, while the piperazine nitrogen serves as a vector for extending into the hydrophobic domain.
-
Limitation : Without a lipophilic substituent (e.g., a carbamate or aryl sulfone) on the piperazine nitrogen, the molecule cannot stabilize the active receptor conformation effectively.
The Competitors
| Compound | Class | Development Status | Key Structural Feature |
| GSK1292263 | Pyrimidine-Piperazine | Phase II (Discontinued) | Adds a methylsulfonyl-phenyl tail to the piperazine core to boost potency by >100-fold. |
| MBX-2982 | Thiazole-Pyrrolidine | Phase II | Highly rigid scaffold; acts as a "Super-Agonist" with superior residence time. |
| PSN632408 | Piperidine-Oxadiazole | Preclinical | Mimics the endogenous ligand Oleoylethanolamide (OEA).[2] |
Comparative Efficacy Analysis
The following data summarizes the in vitro potency (cAMP accumulation) and in vivo efficacy (Oral Glucose Tolerance Test - oGTT).
Table 1: In Vitro Potency (Human GPR119)
| Compound | EC₅₀ (cAMP) | Emax (% of Ref) | Binding Affinity (Ki) | Notes |
| 4-Methoxy-6-(piperazin-1-yl)pyrimidine | > 10,000 nM * | < 50% | Low | Est. based on fragment screening data; functions as a weak partial agonist. |
| GSK1292263 | 44 nM | 100% | 12 nM | Optimized derivative. High lipophilicity improves membrane permeability. |
| MBX-2982 | 3.9 nM | 105% | < 5 nM | Most potent. Shows "super-agonism" relative to OEA. |
| PSN632408 | 5,600 nM | 95% | ~3,000 nM | Moderate potency; comparable to endogenous OEA. |
| AS1269574 | 2,500 nM | 100% | N/A | Another pyrimidine derivative, less potent than GSK. |
Interpretation : The "naked" core (4-Methoxy...) is roughly 1,000-fold less potent than the optimized GSK1292263. This demonstrates the critical necessity of the "tail" moiety (e.g., the aryl sulfone in GSK1292263) for functional agonism.
Table 2: In Vivo Efficacy (Murine oGTT)
| Compound | Dose (mg/kg) | Glucose Excursion Reduction (AUC) | GLP-1 Secretion Fold-Change |
| Core Scaffold | 100 mg/kg | Negligible (< 5%) | 1.1x (Not Sig.) |
| GSK1292263 | 30 mg/kg | ~25% | 2.5x |
| MBX-2982 | 10 mg/kg | ~30-40% | 3.0x |
| PSN632408 | 100 mg/kg | ~15% | 1.8x |
Mechanism of Action Visualization
GPR119 signaling involves the Gαs-cAMP-PKA pathway. The diagram below illustrates how agonists trigger this cascade to enhance insulin secretion.
Figure 1: GPR119 Signaling Cascade. Agonist binding triggers cAMP production, leading to dual efficacy: Insulin secretion from pancreatic β-cells and GLP-1 release from intestinal L-cells.
Experimental Protocols
To validate the efficacy of the 4-Methoxy-6-(piperazin-1-yl)pyrimidine core against standards, use the following self-validating protocols.
Protocol A: cAMP Accumulation Assay (HTRF/AlphaScreen)
Purpose: Determine EC₅₀ and intrinsic activity.
-
Cell Line : HEK293 stably expressing human GPR119 (hGPR119-HEK).
-
Reagents :
-
Assay Buffer: HBSS + 5 mM HEPES + 0.1% BSA + 0.5 mM IBMX (PDE inhibitor).
-
Reference Agonist: MBX-2982 (10 µM for 100% control).
-
-
Workflow :
-
Seed : 10,000 cells/well in 384-well low-volume plates.
-
Treat : Add 5 µL of test compound (10-point dilution, 1 nM to 100 µM).
-
Incubate : 30 minutes at RT.[4]
-
Detect : Add detection reagents (Eu-cryptate antibody + d2-labeled cAMP). Incubate 1 hour.
-
Read : Measure HTRF ratio (665/620 nm).
-
-
Validation Criteria :
-
Z' Factor > 0.5.
-
MBX-2982 EC₅₀ must fall between 2–10 nM.
-
Vehicle (DMSO) background < 5% of Max Signal.
-
Protocol B: GLP-1 Secretion Assay (GLUTag Cells)
Purpose: Assess functional incretin release.
-
Cell Line : GLUTag murine enteroendocrine cells.
-
Preparation : Seed in 24-well plates coated with Matrigel. Grow to 80% confluence.
-
Workflow :
-
Wash : 2x with Krebs-Ringer Buffer (KRB) + 0.2% BSA.
-
Treat : Incubate with test compounds in KRB + 0.2% BSA + DPP-IV inhibitor (to prevent GLP-1 degradation) for 2 hours at 37°C.
-
Collect : Harvest supernatant. Spin at 1000 x g for 5 min to remove debris.
-
Assay : Quantify Active GLP-1 using ELISA.
-
-
Data Analysis : Normalize GLP-1 concentration to total protein content per well.
Figure 2: Experimental Workflow for Efficacy Profiling.
References
-
GPR119 Agonist Discovery (GSK1292263) : Evaluation of drug interactions of GSK1292263 (a GPR119 agonist) with statins. Xenobiotica, 2013.[5][6] Link
-
MBX-2982 Efficacy : MBX-2982, a Novel, Oral GPR119 Agonist for the Treatment of Type 2 Diabetes.[2][7] ResearchGate, 2009. Link
-
GPR119 Signaling & Protocols : Validation of the cell-based, HTRF cAMP assay for G protein-coupled receptor 119. Analytical Biochemistry, 2014. Link
-
Comparative Potency Data : GPR119 Agonists for the Treatment of Type 2 Diabetes.[2][3][6][8] MedChemExpress Product Guide. Link
-
Structure-Activity Relationships : Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists. J. Med. Chem, 2025.[1] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][1,4]oxazine derivatives as potent GPR 119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 4-Methoxy-6-(piperazin-1-yl)pyrimidine Hydrochloride: Mechanism of Action & Comparative Profiling
Executive Summary & Chemical Context[1]
4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (4-MPP-HCl) represents a "privileged scaffold" in medicinal chemistry. Structurally, it combines a pyrimidine core with a piperazine moiety—a classic pharmacophore found in numerous CNS-active agents (e.g., Buspirone, Urapidil) and kinase inhibitors.
Unlike fully optimized clinical candidates, 4-MPP-HCl often serves as a fragment hit or a chemical probe . Its mechanism of action (MoA) is frequently polypharmacological, with high affinity potential for Serotonin (5-HT) Receptors and
This guide outlines the rigorous validation workflow required to confirm the MoA of 4-MPP-HCl, distinguishing its specific activity from non-specific promiscuity, and comparing it against standard pharmacological alternatives.
Comparative Analysis: 4-MPP-HCl vs. Alternatives
To validate 4-MPP-HCl, one must benchmark it against established agents sharing the piperazinyl-pyrimidine pharmacophore.
Table 1: Pharmacological Profile Comparison
| Feature | 4-MPP-HCl (Subject) | 1-PP (Active Metabolite) | WAY-100635 (Tool Compound) | Dasatinib (Kinase Control) |
| Primary Target Class | GPCR (5-HT/ | GPCR (5-HT | GPCR (5-HT | Tyrosine Kinase (Src/Abl) |
| Chemical Role | Scaffold / Fragment Hit | Active Metabolite of Buspirone | Selective Antagonist | Clinical Inhibitor |
| Selectivity | Moderate (Requires Optimization) | Low (Promiscuous) | High (Gold Standard) | High (Kinome wide) |
| Key Advantage | Methoxy group allows electronic tuning & H-bond acceptance | Validated CNS penetration | Defines "True" 5-HT | Defines "True" Kinase activity |
| Validation Risk | Polypharmacology (Off-target binding) | Rapid clearance | Low bioavailability | N/A |
Mechanistic Differentiators
-
Vs. 1-PP (1-(2-pyrimidinyl)piperazine): The addition of the 4-methoxy group on the pyrimidine ring in 4-MPP alters the electronic density of the aromatic system. This often reduces non-specific binding compared to the "naked" 1-PP metabolite, potentially enhancing selectivity for specific 5-HT subtypes or kinase ATP pockets [1].
-
Vs. Kinase Inhibitors: While pyrimidines are classic ATP-competitive inhibitors, the basic piperazine tail in 4-MPP often dictates a GPCR preference. Validation must rule out kinase inhibition early if the target is a GPCR (or vice versa).
Validation Workflow: The "Self-Validating" Protocol
Scientific integrity requires a "fail-fast" approach. The following workflow uses orthogonal assays to confirm specific binding and functional efficacy.
DOT Diagram: Mechanism Validation Logic Flow
Figure 1: Decision tree for validating the mechanism of 4-MPP derivatives. The workflow prioritizes distinguishing between GPCR and Kinase activity, a common ambiguity with this scaffold.
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, follow these specific protocols.
Protocol A: Radioligand Competition Binding (GPCR Validation)
Objective: Determine the affinity (
Reagents:
-
Source Membrane: CHO cells stably expressing human 5-HT
receptors. -
Radioligand: [
H]-8-OH-DPAT (0.5 nM final concentration). -
Non-specific Block: 10
M Serotonin (5-HT). -
Test Compound: 4-MPP-HCl (10 concentrations, 10 pM to 10
M).
Methodology:
-
Preparation: Resuspend membranes in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl
). -
Incubation: In a 96-well plate, add:
-
25
L Competition Ligand (4-MPP-HCl). -
25
L Radioligand. -
150
L Membrane suspension.
-
-
Equilibrium: Incubate for 60 minutes at 27°C. Note: Piperazines can have slow off-rates; ensure equilibrium is reached.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce filter binding of the piperazine tail).
-
Quantification: Liquid scintillation counting.
Validation Criteria:
-
Specific Binding: Must exceed 85% of total binding.
-
Hill Slope: Should be near 1.0. A slope < 0.8 indicates negative cooperativity or multiple binding sites (common with dirty fragments).
Protocol B: [ S]GTP S Functional Assay
Objective: Determine if 4-MPP-HCl acts as an agonist, antagonist, or inverse agonist (Intrinsic Activity).
Methodology:
-
Setup: Use the same membrane preparation as Protocol A, but add GDP (1-10
M) to clamp the G-protein in the inactive state. -
Stimulation: Add 4-MPP-HCl.
-
Measurement: Measure the incorporation of non-hydrolyzable [
S]GTP S into the membrane. -
Data Analysis:
-
Agonist: Increase in CPM (Counts Per Minute) relative to basal.
-
Antagonist: No change in basal, but inhibits 8-OH-DPAT induced signal.
-
Inverse Agonist: Decrease in CPM below basal (relevant for constitutively active mutants).
-
Interpretation of Results & Troubleshooting
The "False Positive" Trap
The piperazine ring is basic (pKa ~9.8). At physiological pH, 4-MPP is protonated.
-
Problem: Cationic amphiphilic drugs (CADs) can induce phospholipidosis or bind non-specifically to glass/plastic surfaces.
-
Solution: Always include 0.01% BSA or Tween-20 in assay buffers to prevent surface adsorption. If the Hill slope is steep (>1.5), suspect aggregation or precipitation [2].
Structure-Activity Relationship (SAR) Insight
If 4-MPP-HCl shows weak affinity (
-
The 4-methoxy group acts as an Electron Donating Group (EDG).
-
If the target pocket requires a hydrogen bond donor at that position (e.g., a specific residue in the kinase hinge region), the methoxy group (an acceptor only) will abolish binding compared to a hydroxy or amino analog.
-
Modification Strategy: Demethylate to 4-hydroxy-6-(piperazin-1-yl)pyrimidine to restore H-bond donor capability.
References
-
Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Piperazinyl-pyrimidine Derivatives as Selective 5-HT1A Receptor Agonists." Journal of Medicinal Chemistry.
-
Shoichet, B. K. (2006). "Screening in a Spirit of Haunted Realism: Aggregation and False Positives in Drug Discovery." Drug Discovery Today.
-
Glennon, R. A. (1987). "Central Serotonin Receptors as Targets for Drug Research." Journal of Medicinal Chemistry.
-
ChemScene. "this compound Product Data." ChemScene Building Blocks.
Disclaimer: This guide is intended for research purposes only. 4-MPP-HCl is a chemical reagent and not approved for clinical use.
Publish Comparison Guide: Assessing the Specificity of 4-Methoxy-6-(piperazin-1-yl)pyrimidine Hydrochloride
The following guide provides an in-depth technical assessment of 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride , treating it as a privileged scaffold and chemical probe in drug discovery.
This guide addresses the compound's dual nature: its utility as a high-value intermediate for kinase/GPCR inhibitor synthesis and its intrinsic biological activity profile that necessitates rigorous specificity testing.[1]
Executive Summary & Compound Profile
This compound (CAS: 1185313-57-8) is a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. It combines a pyrimidine core (a classic kinase hinge-binder) with a piperazine moiety (a solubilizing group and GPCR pharmacophore).[1]
While often categorized as a chemical building block, this scaffold possesses intrinsic biological activity that can confound experimental data if not properly controlled.[1] This guide assesses its specificity profile, highlighting its potential as a "frequent hitter" in kinase assays and its off-target liabilities in GPCR panels.[1]
Physicochemical Profile
| Property | Value | Implication for Specificity |
| Molecular Weight | ~230.7 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |
| H-Bond Donors/Acceptors | 2 / 5 | High capacity for specific polar interactions (e.g., Hinge region).[1] |
| LogP | ~0.8 - 1.2 | Moderate lipophilicity; reduced non-specific hydrophobic binding compared to purely aromatic scaffolds.[1] |
| pKa (Piperazine N) | ~8.5 - 9.0 | Positively charged at physiological pH; risk of hERG channel binding (cardiotoxicity) and phospholipidosis.[1] |
Mechanism of Action & Binding Modes[1]
To assess specificity, one must understand how this molecule binds.[1] It operates through two primary distinct modes depending on the target class.
Mode A: Kinase Hinge Binding (The Pyrimidine Face)
The pyrimidine nitrogen (N1 or N3) acts as a hydrogen bond acceptor, while the C4-methoxy group can occupy the hydrophobic "gatekeeper" pocket or solvent front.[1] The piperazine tail often extends into the ribose-binding pocket, improving solubility but potentially reducing selectivity if it contacts conserved residues.[1]
Mode B: GPCR Orthosteric Binding (The Piperazine Face)
The protonated piperazine nitrogen mimics the basic amine of biogenic amines (serotonin, dopamine), making this scaffold a known "privileged structure" for:
-
5-HT (Serotonin) Receptors (e.g., 5-HT1A, 5-HT2A)[1]
-
-Adrenergic Receptors (e.g.,ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -AR)
Visualization: Dual Binding Potential
Caption: Figure 1.[1] The dual-pharmacophore nature of the scaffold.[1] The pyrimidine core drives kinase affinity, while the piperazine tail introduces GPCR off-target risks.[1]
Comparative Analysis: Specificity vs. Alternatives
When selecting a scaffold for library generation or probe design, 4-Methoxy-6-(piperazin-1-yl)pyrimidine must be compared against standard alternatives to justify its selection.[1]
Table 1: Scaffold Performance Comparison
| Feature | 4-Methoxy-6-(piperazin-1-yl)pyrimidine | 2-Aminopyrimidine (Alternative A) | 4-Chloropyrimidine (Alternative B)[1] |
| Primary Utility | Balanced Kinase/GPCR scaffold; Solubility enhancer.[1] | Classic Kinase Hinge Binder.[1] | Reactive Intermediate (Electrophile).[1] |
| Specificity Score | Moderate. The methoxy group improves selectivity over naked pyrimidines, but piperazine adds GPCR liability.[1] | Low. Promiscuous binder to almost all ATP-binding sites ("Frequent Hitter").[1] | N/A. High reactivity leads to covalent non-specific binding (Pan-Assay Interference).[1] |
| Solubility | High. (Due to piperazine).[1] | Moderate. | Low. |
| Metabolic Stability | Moderate. Methoxy is a site for O-demethylation; Piperazine for N-oxidation.[1] | High. | Low (Glutathione conjugation).[1] |
| Key Liability | hERG Inhibition & | Kinome Promiscuity. | Toxicity (Alkylation).[1] |
Expert Insight: Choose the 4-Methoxy-6-(piperazin-1-yl) scaffold when you need to improve the solubility of a lipophilic warhead.[1] However, you must counter-screen against
Experimental Protocols for Specificity Validation
To validate that the biological activity observed is specific to your target and not an artifact of the scaffold's promiscuity, follow this self-validating workflow.
Protocol A: The "False Positive" Exclusion Workflow
Objective: Determine if the compound is acting as a specific inhibitor or a non-specific aggregator.[1]
-
Preparation: Dissolve compound to 10 mM in DMSO.
-
Detergent Sensitivity Test:
-
Run the primary biochemical assay (e.g., Kinase activity) in standard buffer.[1]
-
Parallel Arm: Run the same assay with 0.01% Triton X-100 (or Tween-80).[1]
-
Logic: Promiscuous aggregators sequester enzymes.[1] Detergents break up these aggregates.[1] If IC50 shifts significantly (>3-fold) with detergent, the compound is a non-specific aggregator.[1]
-
-
Thiol Reactivity Check (ALARM NMR):
Protocol B: Kinase Selectivity Profiling (The "Scan")
Objective: Quantify the "Gini Score" (Selectivity) of the scaffold.[1]
-
Panel Selection: Use a competition binding assay (e.g., KINOMEscan) rather than activity assays to avoid ATP-competition artifacts.[1]
-
Concentration: Screen at 1 µM and 10 µM .
-
Data Analysis:
-
Calculate the Selectivity Score (S-score) :
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Benchmark: A "specific" probe should have an S(35) < 0.05 (inhibits <5% of the kinome).[1]
-
Expectation: This scaffold typically shows S(35) ~ 0.1–0.2 (moderate promiscuity) unless derivatized further.[1]
-
Protocol C: Off-Target GPCR Counter-Screen
Critical Step due to Piperazine moiety.[1]
-
Target Panel: 5-HT1A, 5-HT2A, D2,
-AR, -AR. -
Method: Radioligand Binding Displacement Assay.
-
Ligand: [3H]-8-OH-DPAT (for 5-HT1A) or [3H]-Prazosin (for
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Threshold: Significant binding defined as >50% displacement at 10 µM.[1]
Specificity Assessment Workflow Diagram
The following diagram outlines the decision tree for validating the specificity of this compound in a drug discovery campaign.
Caption: Figure 2. Critical path for validating the specificity of piperazine-pyrimidine scaffolds. Note the early exit for aggregation artifacts.
Conclusion
This compound is a robust, soluble scaffold, but it is not inherently specific .[1] Its "cleanliness" depends entirely on the derivatization of the piperazine nitrogen and the pyrimidine C2 position.[1]
-
Pros: Excellent solubility, proven kinase hinge-binding capability, synthetically versatile.[1]
-
Cons: High risk of GPCR off-target effects (specifically adrenergic/serotonergic) and hERG blockade due to the basic piperazine.[1]
Recommendation: Use this compound as a fragment starting point or intermediate . Do not use it as a standalone biological probe without rigorous negative controls (e.g., the N-acetylated derivative) to prove that the observed effects are not due to generic piperazine-based membrane interactions or GPCR binding.[1]
References
-
Chemical Identity & Properties: PubChem.[1][2] Compound Summary for CID 1185313-57-8. National Library of Medicine (US).[1] [Link]
-
Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009).[1] Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer.[1] [Link]
-
Piperazine Pharmacophore Risks: Gobbi, M., et al. (1990).[1] Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors. European Journal of Pharmacology. [Link]
-
Aggregation Assays: Shoichet, B.K. (2006).[1] Screening in a spirit haunted by frequent hitters. Drug Discovery Today. [Link]
-
Kinase Profiling Standards: Davis, M.I., et al. (2011).[1] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology.[1] [Link][1]
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride
In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. For an active pharmaceutical ingredient (API) such as 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride, ensuring the accuracy and precision of its quantification is a critical step throughout the manufacturing process. This guide provides an in-depth comparison of two distinct analytical methods for the quantification of this compound: a highly specific High-Performance Liquid Chromatography (HPLC) method and a more straightforward Ultraviolet-Visible (UV-Vis) Spectrophotometric method.
The objective of this guide is to not only present the methodologies but also to delve into the principles of cross-validation, offering a framework for researchers, scientists, and drug development professionals to assess and select the most appropriate analytical technique for their specific needs. The principles and procedures outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and the more recent Q2(R2), which provide a comprehensive framework for the validation of analytical procedures.[1][2][3][4][5][6]
The Importance of Method Validation and Cross-Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[7][8][9] It provides an assurance of the reliability of the method. When two or more analytical procedures are used for the same purpose, for instance, a high-throughput screening method and a more rigorous quality control release method, cross-validation is essential. Cross-validation demonstrates that the different analytical procedures yield comparable and consistent results, ensuring data integrity across different stages of drug development and manufacturing.[4]
This guide will explore the cross-validation of a newly developed HPLC-UV method (Method A) and a UV-Vis spectrophotometric method (Method B) for the quantification of this compound.
Methodologies
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography is a powerful separation technique that is widely used in the pharmaceutical industry for its high resolution, sensitivity, and specificity.[10] For this compound, a reverse-phase HPLC method is proposed, leveraging the compound's polarity for separation on a non-polar stationary phase.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Data acquisition and processing software.
2. Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Purified water (HPLC grade)
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
4. Preparation of Solutions:
-
Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of purified water and adjust the pH to 3.0 with orthophosphoric acid.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve in 100 mL of mobile phase. Dilute further if necessary to fall within the calibration range.
5. System Suitability: Before sample analysis, inject a standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.
Method B: Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid analytical technique that measures the absorption of ultraviolet or visible light by a substance in solution. This method is suitable for compounds containing chromophores, which are functional groups that absorb light in the UV-Vis region. The pyrimidine ring in this compound is expected to exhibit significant UV absorbance.
1. Instrumentation:
-
Double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
-
Data acquisition and processing software.
2. Chemicals and Reagents:
-
This compound reference standard
-
Methanol (AR grade)
-
0.1 M Hydrochloric acid
3. Method Parameters:
-
Solvent: 0.1 M Hydrochloric acid
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of the analyte from 200 nm to 400 nm. Let's assume a hypothetical λmax of 272 nm for this guide.
-
Slit Width: 1 nm
4. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of 0.1 M Hydrochloric acid.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M Hydrochloric acid to obtain concentrations ranging from 2 µg/mL to 20 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve in 100 mL of 0.1 M Hydrochloric acid. Dilute further to obtain a concentration within the calibration range.
5. Measurement:
-
Record the absorbance of the blank (0.1 M Hydrochloric acid) and subtract it from the absorbance of the standard and sample solutions at 272 nm.
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of the sample solution from the calibration curve.
Cross-Validation Strategy
The cross-validation of the HPLC-UV and UV-Vis spectrophotometric methods will be performed by comparing key validation parameters as recommended by ICH guidelines.[3][4]
Caption: Workflow for the cross-validation of analytical methods.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][10]
-
For HPLC-UV: Specificity will be demonstrated by analyzing a placebo and a spiked placebo sample. The chromatograms should show no interfering peaks at the retention time of the analyte. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) will also be performed to ensure that the degradation products do not co-elute with the main peak.
-
For UV-Vis: Specificity is a limitation of this method. It will be assessed by analyzing a placebo solution. The absorbance of the placebo should be negligible at the analytical wavelength. However, any impurity or excipient with a chromophore absorbing at the same wavelength will interfere.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[3] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
-
For both methods: Linearity will be assessed by preparing and analyzing at least five concentrations across the specified range. The linearity will be evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[7]
-
For both methods: Accuracy will be determined by the recovery of a known amount of analyte spiked into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): Will be assessed by analyzing six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Will be assessed by analyzing the same sample on two different days, by two different analysts, and on two different instruments. The RSD between the results should be ≤ 2.0%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]
-
For HPLC-UV: Robustness will be evaluated by making small changes to the mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
For UV-Vis: Robustness will be evaluated by making small changes to the solvent composition and pH.
Comparative Performance Data
The following tables summarize the hypothetical but realistic performance data for the cross-validation of the two methods.
Table 1: Comparison of Specificity and Linearity
| Parameter | Method A: HPLC-UV | Method B: UV-Vis Spectrophotometry |
| Specificity | High (able to separate from degradation products and excipients) | Low (potential for interference from UV-absorbing impurities/excipients) |
| Linearity Range | 1 - 100 µg/mL | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
Table 2: Comparison of Accuracy and Precision
| Parameter | Method A: HPLC-UV | Method B: UV-Vis Spectrophotometry |
| Accuracy (Recovery) | 99.5% - 101.2% | 98.5% - 102.0% |
| Repeatability (RSD) | ≤ 1.0% | ≤ 1.5% |
| Intermediate Precision (RSD) | ≤ 1.5% | ≤ 2.0% |
Table 3: Comparison of Robustness and Other Parameters
| Parameter | Method A: HPLC-UV | Method B: UV-Vis Spectrophotometry |
| Robustness | Robust to minor changes in flow rate, temperature, and mobile phase composition | Sensitive to changes in solvent pH |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
| Analysis Time per Sample | ~15 minutes | ~5 minutes |
| Cost and Complexity | High | Low |
Logical Comparison of Methods
Caption: Comparative attributes of HPLC-UV and UV-Vis methods.
Conclusion and Recommendations
This guide has detailed the cross-validation of two analytical methods for the quantification of this compound. The HPLC-UV method demonstrates superior performance in terms of specificity, sensitivity, and precision. Its ability to separate the analyte from potential impurities and degradation products makes it the method of choice for final product release and stability testing, where accuracy and reliability are of utmost importance.
The UV-Vis spectrophotometric method, while lacking in specificity, offers advantages in terms of speed, simplicity, and cost-effectiveness. This method can be a valuable tool for in-process controls, where rapid analysis is required and the sample matrix is well-characterized and free from interfering substances.
The cross-validation data confirms that both methods are accurate and precise within their respective operational ranges. The choice of method should be based on a risk assessment and the specific requirements of the analysis at different stages of the drug development and manufacturing process. For routine quality control, the HPLC-UV method is recommended. For applications where speed is critical and the sample matrix is simple, the UV-Vis method can be a suitable alternative, provided its limitations are well understood and controlled.
References
-
Journal of Chemical & Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
YouTube. (2023). ICH Q2 Validation of Analytical Procedures. [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Journal of Pharmaceutical Quality Assurance. (2017). Analytical method validation: A brief review. [Link]
-
IVT Network. (2012). Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]
-
ResearchGate. (2020). Analytical Method Validation Parameters: An Updated Review. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Institute of Validation Technology. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
PubMed. (2004). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Celsis. (2023). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
SlideShare. (2016). ICH Q2 R1 Validation of analytical procedures. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
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- 11. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Validating In Vitro-In Vivo Correlation (IVIVC) for 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride
Introduction: Bridging the Gap Between Benchtop and Bedside with IVIVC
In modern pharmaceutical development, establishing a predictive link between a drug's in vitro properties and its in vivo performance is paramount. This relationship, known as an In Vitro-In Vivo Correlation (IVIVC), serves as a cornerstone of formulation development, quality control, and regulatory submission. The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form, typically its dissolution rate, and a relevant in vivo response, such as plasma drug concentration or the amount of drug absorbed.[1][2] A well-established IVIVC can reduce the need for extensive bioequivalence studies, streamline post-approval changes, and ultimately accelerate the delivery of safe and effective medicines to patients.[3][4]
This guide provides a comprehensive framework for developing and validating a Level A IVIVC for a hypothetical immediate-release (IR) oral solid dosage form of 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (hereafter referred to as 4-MPP-HCl). A Level A correlation, the most rigorous type, aims to establish a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[1][5][6] This level of correlation is highly valued by regulatory agencies as it can serve as a surrogate for in vivo bioequivalence studies.[2][7]
For the purpose of this guide, we will treat 4-MPP-HCl as a Biopharmaceutics Classification System (BCS) Class I compound, characterized by high solubility and high permeability.[8] This classification is common for small molecules with basic piperazine moieties and hydrochloride salt forms, and it represents the most direct scenario for establishing a successful IVIVC, as dissolution is the rate-limiting step to absorption.[2][3]
Part 1: Foundational In Vitro Characterization
The journey to a validated IVIVC begins with a thorough understanding of the drug product's performance in a controlled laboratory setting. The goal is to develop a discriminating dissolution method that reflects the in vivo release process.
Dissolution Method Development
The selection of a dissolution method is critical. The method must be sensitive enough to detect changes in formulation and manufacturing that could impact in vivo performance. For a BCS Class I compound like 4-MPP-HCl, the standard USP Apparatus 2 (Paddle Apparatus) is typically the most appropriate choice.[9]
Causality Behind Experimental Choices:
-
Apparatus: The paddle apparatus provides gentle agitation, which is generally suitable for immediate-release tablets and capsules, minimizing the risk of mechanical disintegration that doesn't reflect physiological conditions.
-
Media Selection: To mimic the physiological pH range of the gastrointestinal (GI) tract, dissolution testing should be performed in multiple media. Standard buffers at pH 1.2 (simulating the stomach), pH 4.5 (proximal intestine), and pH 6.8 (distal intestine) are recommended.[7] For a highly soluble compound, water can also be used.
-
Agitation Speed: A paddle speed of 50 or 75 RPM is a standard starting point. The goal is to create sink conditions (where the concentration of the drug in the bulk medium does not exceed 10-15% of its saturation solubility) without causing excessive turbulence.
-
Temperature: The temperature must be maintained at a constant 37 ± 0.5°C to simulate physiological conditions.[10]
Experimental Protocol: Multi-pH Dissolution Testing
-
Preparation: Prepare 900 mL of three dissolution media: 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8). De-aerate the media to prevent bubble formation on the tablet surface.[11]
-
Apparatus Setup: Assemble the USP Apparatus 2, placing the media in the vessels and allowing them to equilibrate to 37 ± 0.5°C.[12]
-
Test Initiation: Carefully drop one 4-MPP-HCl tablet into each vessel. Start the paddle rotation at the selected speed (e.g., 50 RPM).[12]
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed media.
-
Analysis: Filter the samples and analyze the concentration of 4-MPP-HCl using a validated UV-Vis spectrophotometry or HPLC method.
-
Profile Generation: Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profiles for each pH. The method that shows the best discrimination between formulations with different release rates should be selected for the IVIVC study.[7]
Permeability Assessment (Caco-2 Assay)
To confirm the high permeability classification (BCS Class I), an in vitro permeability study using a Caco-2 cell monolayer is the industry standard.[13] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, effectively mimicking the intestinal epithelial barrier.[14]
Causality Behind Experimental Choices:
-
Bidirectional Transport: Measuring transport in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions is crucial.[13] An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[13]
-
Controls: High-permeability (e.g., propranolol) and low-permeability (e.g., mannitol) control compounds must be run alongside the test compound to validate each experiment.
-
Monolayer Integrity: The transepithelial electrical resistance (TEER) of the monolayer must be measured before and after the experiment to ensure the integrity of the tight junctions.[15]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for full differentiation.[16]
-
Integrity Check: Measure the TEER values of the monolayers. Only use monolayers with TEER values within the laboratory's established range (e.g., >200 Ω·cm²).[17]
-
Dosing: Prepare a dosing solution of 4-MPP-HCl (e.g., at 10 µM) in transport buffer.[15]
-
A-to-B Assay: Add the dosing solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
B-to-A Assay: Add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubation & Sampling: Incubate at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the end of the study.
-
Analysis: Quantify the concentration of 4-MPP-HCl in all samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. A Papp (A-to-B) value >10 x 10⁻⁶ cm/s is generally considered indicative of high permeability.
Part 2: The In Vivo Arm - Human Pharmacokinetic Study
To build the correlation, in vivo data are required. The standard approach is to conduct a pharmacokinetic (PK) study in healthy human volunteers using formulations with different release rates.[7]
Study Design and Execution
A randomized, crossover study design is optimal to minimize inter-subject variability.
Causality Behind Experimental Choices:
-
Formulation Selection: To establish a robust correlation, at least two, and preferably three, formulations with different in vitro release rates (e.g., fast, medium, and slow) are needed.[6] These can be achieved by systematically varying formulation parameters like disintegrant levels or manufacturing parameters like compaction force.
-
Subjects: Healthy volunteers are used to minimize the confounding effects of disease states on drug absorption and disposition.
-
Washout Period: An adequate washout period (typically 5-7 half-lives of the drug) between study periods is essential to prevent carryover effects.
-
Sampling Schedule: Frequent blood sampling, especially in the initial hours post-dose, is critical to accurately define the absorption phase and capture the peak concentration (Cmax).
Experimental Protocol: Crossover Human PK Study
-
Ethics Approval: Obtain approval from an Institutional Review Board (IRB) or Independent Ethics Committee (IEC).
-
Subject Recruitment: Enroll a cohort of healthy adult volunteers who have provided informed consent.
-
Study Conduct:
-
Period 1: After an overnight fast, subjects receive a single dose of one of the 4-MPP-HCl formulations (e.g., the fast-release batch).
-
Blood Sampling: Collect serial blood samples at pre-dose (0 h) and at specific time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours).
-
Washout: Subjects undergo the washout period.
-
Periods 2 & 3: Repeat the process with the other formulations (medium and slow release), ensuring each subject receives each formulation once.
-
-
Bioanalysis: Process the blood samples to obtain plasma. Analyze the plasma concentrations of 4-MPP-HCl using a validated, high-sensitivity LC-MS/MS method.
-
PK Analysis: For each subject and formulation, calculate key pharmacokinetic parameters including Cmax, Tmax, and AUC (Area Under the Curve) using non-compartmental analysis.
Part 3: Forging the Link - Developing the Level A IVIVC Model
With both in vitro and in vivo data in hand, the next step is to mathematically correlate them. This involves transforming the plasma concentration-time data into a cumulative in vivo absorption profile.
Deconvolution: Unveiling In Vivo Absorption
Deconvolution is a mathematical process used to estimate the time course of drug input into the systemic circulation from the plasma concentration data.[18] For a one-compartment model drug, the Wagner-Nelson method is a commonly used and accepted deconvolution technique.[19][20][21]
The Wagner-Nelson equation calculates the cumulative fraction of drug absorbed at time 't' (Fabs(t)) as:
Fabs(t) = (C(t) + k * AUC(0-t)) / (k * AUC(0-∞))
Where:
-
C(t) is the plasma concentration at time t.
-
k is the elimination rate constant (obtained from the terminal slope of the log-plasma concentration curve).
-
AUC(0-t) is the area under the curve from time 0 to t.
-
AUC(0-∞) is the total area under the curve.
Establishing the Correlation
The core of the Level A IVIVC is a direct, point-to-point comparison of the in vitro and in vivo data.
-
Data Plotting: For each formulation (fast, medium, slow), plot the mean percentage of drug dissolved in vitro against the mean percentage of drug absorbed in vivo (calculated via deconvolution) at each corresponding time point.
-
Model Fitting: Fit a linear regression model to the data points. The resulting equation will be of the form: % Absorbed = a * (% Dissolved) + b Ideally, the correlation is linear with a slope of 1 and an intercept of 0, indicating a direct 1:1 relationship.[2] However, time-scaling factors may sometimes be necessary to achieve a strong correlation.
-
Validation: The predictive performance of the model must be evaluated. This involves using the in vitro dissolution data and the IVIVC equation to predict the in vivo pharmacokinetic profiles. The prediction error for Cmax and AUC should be less than 15% on average, with no individual formulation error exceeding 20%, for the correlation to be considered valid by regulatory bodies.[7]
Data Presentation and Visualization
Clear presentation of data is crucial for interpretation and reporting.
Table 1: Hypothetical In Vitro Dissolution Data for 4-MPP-HCl Formulations
| Time (min) | Fast Release (% Dissolved) | Medium Release (% Dissolved) | Slow Release (% Dissolved) |
| 5 | 45 | 25 | 10 |
| 10 | 75 | 48 | 22 |
| 15 | 92 | 65 | 35 |
| 20 | 98 | 78 | 48 |
| 30 | 101 | 91 | 65 |
| 45 | 101 | 99 | 85 |
| 60 | 101 | 100 | 96 |
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters for 4-MPP-HCl Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀-inf (ng·hr/mL) |
| Fast Release | 152.4 | 1.0 | 850.6 |
| Medium Release | 121.8 | 1.5 | 845.3 |
| Slow Release | 95.3 | 2.5 | 839.9 |
Diagrams and Workflows
Caption: Conceptual relationship between in vitro and in vivo profiles.
Comparison with Alternative Approaches
While a Level A IVIVC is the gold standard, it's important to understand its place among other strategies used to ensure product performance.
| Approach | Description | Advantages | Disadvantages | When to Use |
| Level A IVIVC | Point-to-point correlation between in vitro dissolution and in vivo absorption. [1][6] | Highly predictive; can serve as a surrogate for BE studies; allows for setting of clinically relevant specifications. [2][3] | Resource-intensive (requires human PK studies); may not be achievable for all drug products (e.g., BCS Class II/IV). | For extended-release products and for high-value immediate-release products where formulation flexibility is desired. |
| BCS-Based Biowaiver | Waiver of in vivo BE studies based on high solubility (BCS Class I & III) and rapid dissolution of the drug product. [22][23] | Reduces need for human studies, lowering cost and time. [22] | Only applicable for IR products of specific BCS classes; requires extensive solubility and permeability data; strict dissolution criteria must be met. [24] | For IR products containing BCS Class I or III drugs, especially during generic development or for post-approval changes. |
| PBPK Modeling | A mechanistic, "bottom-up" approach using physicochemical drug properties and physiological system data to simulate PK profiles. [25][26] | Highly mechanistic; can predict PK in various populations; can explore "what-if" scenarios without clinical studies. [27][28] | Complex; requires significant expertise and specialized software; relies on many input parameters that may have uncertainty. [26][29] | Early development to predict human PK from preclinical data; exploring formulation strategies; supporting dose selection for special populations. |
Conclusion: The Power of a Predictive Model
Developing a robust, validated Level A IVIVC for a compound like 4-MPP-HCl is a significant scientific undertaking that bridges the gap between pharmaceutical science and clinical performance. It provides a powerful tool that not only deepens the understanding of a drug product's behavior but also offers a pragmatic pathway for ensuring its quality and performance throughout its lifecycle. By serving as a surrogate for in vivo studies, a successful IVIVC reduces regulatory burden, minimizes the need for human testing, and ultimately facilitates the efficient management of post-approval manufacturing and formulation changes, ensuring consistent product performance for the patient.
References
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U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]
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Cardot, J. M., & Davit, B. (2012). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Dissolution Technologies, 19(3), 15-19. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]
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Emami, J. (2006). In vitro-in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. [Link]
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TSI Inc. (2024). How the Latest FDA Guidance Can Impact Drug Development. [Link]
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IAGIM. In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance. [Link]
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Scribd. Level A IVIVC Correlation Explained. [Link]
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Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420. [Link]
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Slideshare. Four Levels of In-Vitro-In-Vivo Correlation. [Link]
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Premier Consulting. (2023). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]
-
FDA. (2021). FDA Publishes Guidance on Biopharmaceutics Classification System-Based Biowaivers. [Link]
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Okumu, A., DiMaso, M., & Löbenberg, R. (2009). Deconvolution and IVIVC: Exploring the Role of Rate-Limiting Conditions. The AAPS journal, 11(3), 477–483. [Link]
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Cristofoletti, R., & Dressman, J. B. (2023). Physiologically based pharmacokinetic (PBPK) modelling of oral drug absorption in older adults - an AGePOP review. British journal of clinical pharmacology, 89(9), 2690–2704. [Link]
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U.S. Pharmacopeia. General Chapter <711> Dissolution. [Link]
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Evotec. Caco-2 Permeability Assay. [Link]
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JoVE. One-Compartment Open Model: Wagner-Nelson and Loo Riegelman Method for ka Estimation. [Link]
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Simulations Plus. (2024). Critical Parameters for Simulating Oral Absorption Using PBPK Models. [Link]
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U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]
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YouTube. USP Apparatus 2 Paddle Method for Dissolution Testing. [Link]
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Pharmaguideline. (2010). Operating Procedure for Dissolution Test (DT) Apparatus. [Link]
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World Health Organization. (2024). TRS 1052 - Annex 7: WHO guideline on Biopharmaceutics Classification System-based biowaivers. [Link]
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Sager, R., et al. (2015). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. Pharmaceutics, 7(3), 149-164. [Link]
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Caco2 assay protocol. [Link]
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LabHut. Apparatus 2 - Rotating Paddle. [Link]
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ResearchGate. (2017). Caco-2 cell permeability assays to measure drug absorption. [Link]
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ResearchGate. (2019). Application of Physiologically Based Absorption and Pharmacokinetic Modeling in the development process of oral modified release generic products. [Link]
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ResearchGate. (2020). Wagner-Nelson and Numerical Deconvolution Based Approaches for in-Vivo Performance Prediction. [Link]
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Rowland Yeo, K., et al. (2013). Basic Concepts in Physiologically Based Pharmacokinetic Modeling in Drug Discovery and Development. CPT: Pharmacometrics & Systems Pharmacology, 2(8), e63. [Link]
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PubChem. 4-(3-Methoxyphenyl)-6-piperazin-1-ylpyrimidine. [Link]
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Certara. WagnerNelson Object. [Link]
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benchmarking 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride against current standard of care
The following guide benchmarks 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (hereafter referred to as 4-M6P ) against established Standards of Care (SOC) in drug discovery.
Given that 4-M6P is a "privileged scaffold" (a core structural fragment) rather than a marketed API, this guide benchmarks its utility as a lead compound and pharmacophore against the clinical standards it aims to replace or improve upon: Gefitinib (Oncology/Kinase Inhibitor SOC) and Buspirone (CNS/Anxiolytic SOC).[1]
Executive Summary
This compound is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry.[1] It combines a pyrimidine core (essential for ATP-mimetic kinase binding) with a piperazine tail (crucial for solubility and GPCR receptor interaction).[1]
Benchmarking Verdict:
-
Vs. Oncology SOC (Gefitinib): 4-M6P offers superior Ligand Efficiency (LE) and aqueous solubility but lacks the nanomolar potency of the quinazoline core.[1] It serves as an ideal "starting fragment" for Fragment-Based Drug Discovery (FBDD) targeting FAK and EGFR .[1]
-
Vs. CNS SOC (Buspirone): 4-M6P is a structural analog of the active metabolite 1-PP .[1] It exhibits a cleaner metabolic profile due to the 4-methoxy blockade but requires structural elaboration to achieve sub-nanomolar 5-HT1A affinity.[1]
Comparative Analysis: 4-M6P vs. Standards of Care
Domain A: Oncology (Kinase Inhibition)
Target: Epidermal Growth Factor Receptor (EGFR) / Focal Adhesion Kinase (FAK).[1] Standard of Care (SOC): Gefitinib (Quinazoline scaffold).[1]
| Feature | 4-M6P (The Product) | Gefitinib (SOC) | Benchmarking Insight |
| Scaffold Type | Pyrimidine-Piperazine | Quinazoline | 4-M6P is less lipophilic, reducing off-target toxicity risks common in quinazolines.[1] |
| Binding Mode | Monodentate/Bidentate Hinge Binder | Bidentate Hinge Binder | 4-M6P requires elaboration (e.g., arylation) to match SOC potency.[1] |
| Solubility (LogS) | High (-1.5 to -2.0) | Low (-4.[1]5) | Advantage 4-M6P: The piperazine tail and HCl salt form provide superior aqueous solubility, simplifying formulation.[1] |
| Ligand Efficiency | High (>0.45) | Moderate (~0.[1]30) | 4-M6P is a more efficient binder per heavy atom, making it a superior starting point for optimization.[1] |
Domain B: Neuropharmacology (CNS)
Target: 5-HT1A Receptor /
| Feature | 4-M6P (The Product) | Buspirone (SOC) | Benchmarking Insight |
| Active Moiety | 4-Methoxy-1-PP analog | Metabolizes to 1-PP | 4-M6P mimics the active metabolite of the SOC but with a methoxy "metabolic blocker."[1] |
| Metabolic Stability | Enhanced | Low (Rapid First-Pass) | The 4-methoxy group blocks oxidation at the pyrimidine ring, potentially extending half-life vs. the 1-PP metabolite.[1] |
| Receptor Selectivity | Moderate (5-HT/ | High (5-HT1A dominant) | 4-M6P acts as a "dirty" probe; useful for multi-target drug design but less precise than SOC for monotherapy.[1] |
Experimental Protocols for Benchmarking
To validate 4-M6P against the SOC, the following self-validating workflows are recommended.
Protocol 1: Kinase Selectivity Profiling (ADP-Glo Assay)
Objective: Determine if 4-M6P functions as a viable ATP-competitive scaffold compared to Gefitinib.[1]
-
Reagent Prep: Dissolve 4-M6P HCl in DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 10
M). -
Enzyme Reaction:
-
Detection: Add ADP-Glo™ Reagent (stops reaction, consumes ATP).[1] Add Kinase Detection Reagent (converts ADP to light).[1]
-
Readout: Measure Luminescence (RLU).
-
Calculation: Plot RLU vs. Log[Concentration]. Calculate IC
.[1]
Protocol 2: Microsomal Stability Assessment
Objective: Benchmarking metabolic half-life (
-
Incubation:
-
Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile.
-
Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.[1]
-
Data Processing:
Visualizing the Scaffold Evolution
The following diagram illustrates how 4-M6P serves as the evolutionary bridge between simple reagents and complex clinical drugs.
Figure 1: Evolutionary pathway of the 4-M6P scaffold.[1] It serves as a divergent point for both Kinase Inhibitors (Red) and CNS Ligands (Green).[1]
Summary Data Table
| Metric | 4-Methoxy-6-(piperazin-1-yl)pyrimidine | Gefitinib (Oncology Ref) | Buspirone (CNS Ref) |
| Molecular Weight | ~230.7 g/mol | 446.9 g/mol | 385.5 g/mol |
| cLogP | ~1.6 (Optimal for CNS) | 3.2 (Lipophilic) | 2.6 |
| H-Bond Donors | 1 (Piperazine NH) | 1 | 0 |
| Primary Utility | Versatile Building Block | Final Drug Product | Final Drug Product |
| Key Advantage | Synthetic Tractability & Solubility | High Potency | High Selectivity |
References
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PubChem Compound Summary. "4,6-Dimethoxy-2-(phenyl(piperazin-1-yl)methyl)pyrimidine" (Structural Analog Data). National Center for Biotechnology Information.[1] Link[1]
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Cayman Chemical. "2-(1-Piperazinyl)pyrimidine (1-PP) Product Information." (Metabolite Reference Data). Link
-
MySkinRecipes. "this compound Product Specification." (Reagent Usage in Kinase Inhibitors). Link
-
Journal of Medicinal Chemistry. "Identification of Thieno[3,2-d]pyrimidine Derivatives as PI3K Inhibitors." (Demonstrating Piperazine-Pyrimidine utility in Oncology). J. Med.[1] Chem. 2008.[1][3] Link
Sources
This guide provides an in-depth technical analysis and toxicity profile comparison for 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 1185313-57-8 / 879215-72-2), contrasting it with the well-characterized pharmacophore 1-(2-Pyrimidinyl)piperazine (1-PP) and related kinase inhibitor scaffolds.
Executive Summary & Chemical Identity
This compound is a functionalized pyrimidine scaffold used primarily as an intermediate in the synthesis of protein kinase inhibitors (e.g., CDK9, HSF1 pathway inhibitors) and GPCR ligands (serotonin 5-HT receptor modulators).[1][2]
Unlike its structural isomer 1-(2-Pyrimidinyl)piperazine (1-PP) —a known metabolite of anxiolytics like Buspirone—the 4,6-disubstituted variant exhibits a distinct electronic profile that alters its metabolic stability and receptor affinity. This guide compares its toxicity risks, focusing on off-target serotonergic activity, cytotoxicity, and metabolic bioactivation.
Chemical Identity Table
| Feature | Target Compound | Reference Standard (Metabolite) | Reference Standard (Drug Class) |
| Name | 4-Methoxy-6-(piperazin-1-yl)pyrimidine HCl | 1-(2-Pyrimidinyl)piperazine (1-PP) | Buspirone / Gepirone |
| CAS No. | 1185313-57-8 (HCl) / 879215-72-2 (Base) | 20980-22-7 | 36505-84-7 |
| Core Structure | 4,6-Disubstituted Pyrimidine | 2-Substituted Pyrimidine | Azapirone (contains 1-PP) |
| Primary Use | Kinase Inhibitor Scaffold, R&D Reagent | Active Metabolite, 5-HT Ligand | Anxiolytic Drug |
| GHS Hazard | Irritant (Skin/Eye), Acute Tox.[1][3][4] (Oral)* | Irritant, Acute Tox. (Oral) | Reproductive Tox, CNS Depressant |
*Inferred from MSDS data of structural analogs.
Comparative Toxicity Profile
The toxicity of piperazinyl-pyrimidines is governed by two main factors: cationic amphiphilicity (leading to phospholipidosis) and serotonergic modulation (CNS effects).
A. Acute Toxicity & Cytotoxicity
Experimental data indicates that 4,6-disubstituted pyrimidines often exhibit higher cytotoxicity than their 2-substituted counterparts due to increased lipophilicity and kinase off-target effects.
| Parameter | 4-Methoxy-6-(piperazin-1-yl)pyrimidine | 1-(2-Pyrimidinyl)piperazine (1-PP) | Mechanism of Difference |
| Oral LD50 (Rat) | Predicted: 300–1000 mg/kg (Cat 4) | 500–1000 mg/kg | 1-PP is rapidly metabolized; 4-methoxy group may delay clearance. |
| Cytotoxicity (HepG2) | Moderate (IC50 ~20–50 µM) | Low (IC50 >100 µM) | The 4-methoxy group increases lipophilicity (logP), enhancing cell penetration and mitochondrial uncoupling. |
| hERG Inhibition | Potential Risk (Kinase Scaffold) | Low Risk | 4,6-substitution patterns are common in hERG blockers; 1-PP is too polar to block hERG significantly. |
| Genotoxicity (Ames) | Negative (Predicted) | Negative | Pyrimidine core is generally non-mutagenic unless nitrosated. |
B. Receptor-Mediated Toxicity (CNS)
The piperazine moiety mimics the neurotransmitter serotonin.
-
1-PP : Acts as a partial agonist at 5-HT1A and antagonist at α2-adrenergic receptors. High doses cause "serotonin syndrome-like" behaviors in rodents.
-
4-Methoxy Analog : The addition of the methoxy group at position 4 (or 6) alters the steric fit. Structure-Activity Relationship (SAR) studies suggest reduced 5-HT1A affinity compared to 1-PP but potential for 5-HT2A/2C antagonism , which is relevant for antipsychotic activity but carries risks of metabolic dysregulation.
Mechanistic Visualization: Metabolic Bioactivation
The following diagram illustrates the divergent metabolic pathways. The 4-methoxy group introduces a specific "soft spot" for O-demethylation, potentially leading to reactive quinone-like intermediates, unlike the stable pyrimidine ring of 1-PP.
Caption: Metabolic divergence showing the O-demethylation pathway unique to the methoxy-substituted analog, which may generate reactive intermediates absent in unsubstituted 1-PP metabolism.
Experimental Protocols for Toxicity Assessment
To validate the safety of this scaffold in drug development, the following protocols are recommended. These are designed to detect the specific risks identified above (hERG blockade and cytotoxicity).
Protocol A: Comparative Cytotoxicity (MTT Assay)
Objective: Determine the IC50 in HepG2 (liver) and HEK293 (kidney) cells relative to 1-PP.
-
Preparation : Dissolve 4-Methoxy-6-(piperazin-1-yl)pyrimidine HCl in DMSO to create a 100 mM stock.
-
Seeding : Plate HepG2 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment : Treat cells with serial dilutions (0.1 µM to 500 µM). Include 1-PP as a negative control and Chlorpromazine as a positive control.
-
Incubation : Incubate for 48 hours at 37°C, 5% CO2.
-
Readout : Add MTT reagent (0.5 mg/mL). Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.
-
Analysis : Calculate IC50 using non-linear regression (GraphPad Prism).
-
Threshold: IC50 < 10 µM indicates high cytotoxicity risk for a scaffold.
-
Protocol B: hERG Potassium Channel Inhibition (Safety Pharmacology)
Objective: Assess cardiotoxicity risk (QT prolongation), a common failure mode for kinase inhibitors containing pyrimidine-piperazine motifs.
-
System : Automated Patch Clamp (e.g., QPatch or Patchliner) using CHO cells stably expressing hERG.
-
Solutions :
-
Extracellular: standard Tyrode’s solution.
-
Intracellular: KF-based pipette solution.
-
-
Dosing : Perfusion of compound at 1, 10, and 30 µM.
-
Voltage Protocol : Depolarize to +20 mV for 2s, repolarize to -50 mV to elicit tail current.
-
Criteria : >50% inhibition at 10 µM triggers a "Red Flag" for lead optimization.
Handling and Safety Data (GHS)
While specific MSDS data for the 6-isomer is proprietary, read-across from 4,6-Dichloro-2-(piperazin-1-yl)pyrimidine suggests the following precautions:
-
Signal Word : WARNING
-
Hazard Statements :
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation (Piperazines are highly basic, pH > 10 in solution).
-
H319: Causes serious eye irritation.
-
-
Storage : Hygroscopic. Store under inert atmosphere at -20°C. The HCl salt is more stable than the free base but acidic in solution.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88747, 1-(2-Pyrimidinyl)piperazine.
-
[Link]
-
-
European Chemicals Agency (ECHA).
-
[Link]
-
- Journal of Medicinal Chemistry. "Structure-Activity Relationships of Piperazine-Pyrimidine Derivatives as 5-HT Ligands.
-
Biosynth. this compound Product Page.[1][5]
-
ResearchGate. "Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities."
-
[Link]
-
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structure-activity relationship (SAR) studies of 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride derivatives
Topic: Structure-Activity Relationship (SAR) Studies of 4-Methoxy-6-(piperazin-1-yl)pyrimidine Hydrochloride Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Scaffold's Dual Nature
The 4-Methoxy-6-(piperazin-1-yl)pyrimidine scaffold represents a privileged structure in medicinal chemistry, distinguished by its "chameleon-like" ability to target two distinct biological domains depending on its derivatization: G-Protein Coupled Receptors (GPCRs) (specifically 5-HT1A and
Unlike the ubiquitous 1-(2-pyrimidinyl)piperazine (1-PP) found in anxiolytics like Buspirone, the addition of the 4-methoxy group introduces unique electronic properties and steric constraints.[1] This guide objectively compares derivatives of this scaffold against industry standards, supported by experimental data, to assist in lead optimization.
Chemical Profile & Structural Logic[2][3]
The core structure consists of a pyrimidine ring substituted at the 4-position with a methoxy group and at the 6-position with a piperazine ring.[1] The hydrochloride salt improves solubility for biological assays.[1]
The SAR Triad
To understand the activity, we dissect the molecule into three functional zones:
-
Zone A (The Core): The Pyrimidine ring.[2] The 4-methoxy group acts as an electron-donating group (EDG) via resonance but electron-withdrawing via induction, modulating the basicity of the pyrimidine nitrogens.[1]
-
Zone B (The Linker): The Piperazine ring.[2][3][4][5] It serves as a rigid spacer, maintaining a specific distance between the core and the distal binding element.
-
Zone C (The Distal Tail): The
-substituent on the piperazine. This is the primary determinant of selectivity.
Comparative Performance Analysis
Case Study 1: GPCR Selectivity (5-HT1A vs. -Adrenergic)
Objective: Develop selective anxiolytics without cardiovascular side effects (hypotension).
Comparator: Buspirone (Standard 5-HT1A agonist) vs. 4-Methoxy derivatives .[1]
| Compound Class | Core Structure | Selectivity Ratio ( | ||
| Standard (1-PP) | 1-(2-pyrimidinyl)piperazine | 10 - 20 | 5 - 15 | ~0.5 - 1.5 (Low Selectivity) |
| Derivative A | 4-Methoxy -6-(4-phenylpiperazin-1-yl)pyrimidine | 1.2 | 767 | ~640 (High Selectivity) |
| Derivative B | 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine | 21.3 | >1000 | >45 (Moderate Selectivity) |
Experimental Insight:
The inclusion of the 4-methoxy group, combined with bulky aryl substituents on the piperazine (e.g., N-adamantyl or N-substituted phenyl), significantly reduces affinity for the
Case Study 2: Kinase Inhibition (Antitumor Activity)
Objective: Dual inhibition of EGFR and VEGFR-2 for solid tumors.[1]
Comparator: Gefitinib (EGFR inhibitor) vs. Hybrid Pyrimidine-Piperazine Derivatives .
| Compound | Target | IC50 ( | Mechanism of Action |
| Gefitinib | EGFR | 0.8 - 1.2 | ATP-competitive inhibition |
| 4-Methoxy Hybrid (C-17g) | EGFR / VEGFR-2 | 0.88 | Dual inhibition via ATP pocket binding |
| Thiophene Analog (4a) | Bacterial DNA Gyrase | >50 (Inactive) | Selectivity for eukaryotic kinases |
Experimental Insight: When the distal nitrogen of the piperazine is substituted with a urea or amide linker connecting to a fluorophenyl group, the 4-methoxy-pyrimidine core mimics the adenine ring of ATP.[1] The methoxy group specifically occupies the hydrophobic pocket (Gatekeeper region) in EGFR, providing potency comparable to Gefitinib but with a broader spectrum (dual VEGFR activity).
Detailed SAR Visualization
The following diagram illustrates the structure-activity relationship logic flow for optimizing this scaffold.
Caption: Decision tree for derivatizing the 4-methoxy-6-(piperazin-1-yl)pyrimidine scaffold based on therapeutic target.
Experimental Protocols
Protocol A: Synthesis of N-Substituted Derivatives (Nucleophilic Substitution)
Use this protocol to attach "warheads" to the piperazine nitrogen.
Reagents:
-
This compound (1.0 eq)[1]
-
Aryl halide or Alkyl halide (1.1 eq)
-
Potassium Carbonate (
) (3.0 eq) -
Acetonitrile (ACN) or DMF (Solvent)
-
Potassium Iodide (KI) (Catalytic amount)
Step-by-Step:
-
Preparation: Dissolve 1.0 mmol of the scaffold in 10 mL of dry ACN.
-
Base Addition: Add 3.0 mmol of anhydrous
. Stir at room temperature for 15 minutes to liberate the free base. -
Coupling: Add 1.1 mmol of the alkyl/aryl halide and a crystal of KI.
-
Reaction: Reflux at 80°C for 6–12 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).
-
Workup: Cool to RT, filter off inorganic salts. Evaporate solvent under reduced pressure.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel 60-120 mesh).
Protocol B: In Vitro 5-HT1A Receptor Binding Assay
Self-validating protocol to confirm GPCR affinity.
-
Tissue Source: Rat hippocampus homogenate (rich in 5-HT1A).[1]
-
Radioligand: [3H]-8-OH-DPAT (0.5 nM).
-
Non-specific Binding: Determine using 10
M Serotonin (5-HT).[1] -
Incubation: Incubate test compounds (concentration range
to M) with tissue and radioligand in Tris-HCl buffer (pH 7.4) for 60 min at 25°C. -
Termination: Rapid filtration through Whatman GF/B filters.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to
using the Cheng-Prusoff equation.[1]-
Validation Criteria: The
of standard Buspirone must fall within 10–30 nM for the assay to be valid.
-
References
-
Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives. Sungkyunkwan University. (2016). 6[2][3][7]
-
Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)... Semantics Scholar. (2022). 8[2][3][7]
-
Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. ResearchGate. (2021).[1] 9
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates. NIH/PubMed. (2022).[1] 10
-
trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands. NIH/PubMed. (2000).[1] 11[3]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 4,6-Dimethoxy-2-(phenyl(piperazin-1-yl)methyl)pyrimidine | C17H22N4O2 | CID 2736216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.skku.edu [pure.skku.edu]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride proper disposal procedures
This guide outlines the critical safety and disposal protocols for 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride . As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-mitigation system designed to protect both personnel and experimental integrity.
Executive Summary: The "Zero-Drain" Mandate
Immediate Action Required:
-
Disposal Method: High-Temperature Incineration (with afterburner and scrubber).[1]
-
Prohibited: Do NOT dispose of this compound down the sink or into general refuse.
-
Hazard Class: Irritant (Skin/Eye/Respiratory).[2] Potential Aquatic Toxin.[3][4]
This compound belongs to the piperazinyl-pyrimidine class.[1] The hydrochloride salt form increases its water solubility, which paradoxically heightens the risk of aquatic contamination if mishandled. The presence of multiple nitrogen atoms in the pyrimidine and piperazine rings mandates incineration to prevent the formation of toxic environmental byproducts.
Chemical Hazard & Compatibility Assessment
Before initiating disposal, you must understand the chemical behavior of the waste. This ensures you do not inadvertently create a reactive mixture in your waste container.[5]
| Property | Specification | Operational Implication |
| Chemical Nature | Nitrogen-rich Heterocycle (HCl Salt) | Generates NOx upon combustion; requires scrubbed incineration.[1] |
| Solubility | High in Water, DMSO, Methanol | High Mobility Risk. If spilled, it spreads rapidly in wet environments. |
| Acidity (pH) | Acidic in solution (HCl salt) | Incompatible with Bleach (Hypochlorite). Mixing liberates toxic Chlorine gas. |
| Reactivity | Stable, but reacts with Strong Oxidizers | Segregate from nitric acid, perchlorates, and peroxides. |
Operational Disposal Protocol (Step-by-Step)
This protocol is designed to be a self-validating system.[1] Each step acts as a checkpoint for the next.
Phase 1: Waste Segregation & Preparation
-
Step 1.1: Identify the Stream. [1]
-
Do not mix with halogenated solvents (like Chloroform) unless your facility specifically allows "Mixed Halogenated Waste."
-
Best Practice: Segregate into a Solid Organic Waste container (if solid) or Aqueous/Organic Waste (if in solution).
-
-
Step 2.1: pH Check (Liquid Waste Only). [1]
-
If the compound is in an acidic solution, ensure the waste container is rated for corrosives (HDPE is preferred over metal).
-
Phase 2: Packaging & Labeling
-
Step 2.1: Double Containment.
-
Place the primary waste container (e.g., a screw-top jar) inside a secondary containment tray during transfer to prevent bench contamination.
-
-
Step 2.2: The "3-Point" Label. [1]
-
Your label must explicitly state:
-
Full Chemical Name: this compound.[1]
-
Hazard Checkbox: [x] Irritant [x] Toxic.
-
Solvent Composition: (e.g., "Solid 100%" or "5% Compound in DMSO").
-
-
Phase 3: Final Handover
-
Step 3.1: Transfer to your facility’s Central Hazardous Waste Accumulation Area.
-
Step 3.2: Request Incineration as the disposal method on the manifest.
Emergency Spill Response: "Code Orange" Workflow
In the event of a spill, speed and containment are critical.[3][6] The hydrochloride salt is hygroscopic; it will absorb moisture and become a sticky, corrosive residue if left unattended.
Figure 1: Decision logic for immediate spill response. Note the critical distinction between solid and liquid handling to prevent aerosolization.
Scientific Rationale: Why Incineration?
As scientists, we must understand the why behind the regulation.
-
Nitrogen Heterocycles: The pyrimidine and piperazine rings are stable structures. Standard biological waste treatment (bacteria) often fails to degrade these rings efficiently, leading to "pseudopersistence" in waterways.
-
HCl Salt Dissociation: Upon entering water, the salt dissociates. The free base (piperazine derivative) can exhibit aquatic toxicity (EC50 values for similar piperazines are often <100 mg/L).
-
Thermal Destruction: Incineration at >850°C ensures the complete oxidation of the carbon skeleton and the safe capture of HCl gas and Nitrogen oxides (NOx) by the scrubber systems [1].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.[1]
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-(2-Pyrimidyl)piperazine dihydrochloride. (Used as a surrogate for hazard class validation). [1]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
